molecular formula C9H7NaO2 B13728910 Sodium 3-oxo-3-phenylprop-1-en-1-olate

Sodium 3-oxo-3-phenylprop-1-en-1-olate

Cat. No.: B13728910
M. Wt: 170.14 g/mol
InChI Key: PEVYPQDPWKPGJN-UHFFFAOYSA-M
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Description

Sodium 3-oxo-3-phenylprop-1-en-1-olate is the sodium salt of a fundamental chalcone structure. Chalcones are privileged scaffolds in medicinal chemistry and drug discovery, recognized for their broad spectrum of biological activities. The core 1,3-diaryl-2-propen-1-one structure serves as a versatile template for the design and synthesis of novel bioactive molecules . The primary research value of this compound lies in its role as a key synthetic intermediate or precursor in the development of potential anticancer agents. Scientific literature extensively documents that chalcone derivatives exhibit potent antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7) and resistant sublines . These derivatives often act as Michael acceptors, capable of forming covalent bonds with biological targets, which can lead to the induction of apoptosis (programmed cell death) in cancer cells . Further research explores the antiestrogenic activity of certain chalcones, which can block hormone pathways in estrogen receptor-positive cancers, offering a promising strategy to overcome drug resistance . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NaO2

Molecular Weight

170.14 g/mol

IUPAC Name

sodium;3-oxo-3-phenylprop-1-en-1-olate

InChI

InChI=1S/C9H8O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-7,10H;/q;+1/p-1

InChI Key

PEVYPQDPWKPGJN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

Sodium benzoylacetaldehyde enolate synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Introduction and Nomenclature

Overview of Enolates in Organic Synthesis and Drug Discovery

Enolates are highly versatile reactive intermediates in organic chemistry, representing the conjugate base of a carbonyl compound.[1][2] Formed by the deprotonation of an α-hydrogen, the resulting anion's charge is delocalized via resonance between the α-carbon and the oxygen atom.[2][3] This electronic structure confers potent nucleophilicity on the α-carbon, making enolates indispensable for the formation of carbon-carbon bonds—a cornerstone of molecular construction.[4] Their utility spans a vast range of transformations, including alkylations, aldol reactions, and condensations, which are fundamental to the synthesis of complex molecules.[5][6]

In the context of drug development, the principles of enolate chemistry are paramount. The synthesis of many active pharmaceutical ingredients (APIs) relies on enolate-mediated reactions to build the core molecular scaffold. Furthermore, the tautomeric equilibrium between keto-enol forms, and the subsequent ionization to an enolate at physiological pH, can significantly influence a drug's pharmacokinetics and pharmacodynamics.[7] The enolate form, being ionic, can alter interactions with biological targets like enzymes and receptors.[7] Researchers have also begun to explore enolate-forming compounds as cytoprotective agents, capable of mitigating the toxicity of other drugs, such as platinum-based chemotherapeutics.[8]

IUPAC Name and Synonyms

The compound commonly known by the trivial name "sodium benzoylacetaldehyde enolate" is more precisely identified by its systematic IUPAC name. Understanding its various synonyms is crucial for comprehensive literature and database searches.

  • IUPAC Name: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate[9]

  • Common Synonyms:

    • Sodium 3-oxo-3-phenylprop-1-en-1-olate[10]

    • The sodium salt of benzoylacetaldehyde

    • The sodium enolate of 3-oxo-3-phenylpropanal

The parent carbonyl compound, from which this enolate is derived, is 3-oxo-3-phenylpropanal , also known as benzoylacetaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties for Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is provided below. This data is essential for experimental design, safety assessment, and analytical characterization.

PropertyValueSource
Molecular Formula C₉H₇NaO₂[9]
Molecular Weight 170.14 g/mol [9]
Physical Form Solid[9]
InChI Key PEVYPQDPWKPGJN-UHDJGPCESA-M[9]
SMILES String O=C(C1=CC=CC=C1)/C=C/O[Na][9]
Parent Aldehyde 3-Oxo-3-phenylpropanal

Synthesis and Structure

The Parent Carbonyl: 3-Oxo-3-phenylpropanal

The precursor to the enolate is the β-dicarbonyl compound 3-oxo-3-phenylpropanal. The presence of two carbonyl groups flanking the central methylene (-CH₂-) group significantly increases the acidity of its α-hydrogens (pKa ≈ 11-13) compared to a simple ketone (pKa ≈ 19-20).[3][11] This enhanced acidity is due to the ability of the resulting conjugate base (the enolate) to delocalize the negative charge across both oxygen atoms, leading to a highly stabilized resonance hybrid. This intrinsic property makes enolate formation particularly favorable.

Synthesis via Deprotonation

The formation of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is a straightforward acid-base reaction. The choice of base is critical and dictates the reaction conditions.

  • With a Strong, Irreversible Base (e.g., Sodium Hydride, NaH): Using a powerful, non-nucleophilic base like NaH in an aprotic solvent such as tetrahydrofuran (THF) results in the complete and irreversible deprotonation of the parent aldehyde.[12] The driving force for this reaction is the formation of stable hydrogen gas (H₂), which evolves from the reaction mixture, effectively preventing an equilibrium.[12][13] This is the preferred method when quantitative conversion to the enolate is required before subsequent reactions.[12]

  • With an Alkoxide Base (e.g., Sodium Ethoxide, NaOEt): A weaker base like sodium ethoxide, typically used in its parent alcohol (ethanol), can also be used.[11] In this case, the deprotonation is an equilibrium process. While sufficient for many applications due to the high acidity of the β-dicarbonyl, the reaction will not proceed to 100% completion.[13]

The resulting enolate ion is a resonance-stabilized species, with the negative charge shared between the α-carbon and the oxygen atom of the former hydroxyl group.

Caption: Synthesis of the sodium enolate from its parent aldehyde using sodium hydride.

Core Reactivity and Mechanistic Insights

The Enolate as a Nucleophile

The dual nature of the enolate anion, with charge density on both carbon and oxygen, allows it to react as a nucleophile at either site. However, reactions with most soft electrophiles, particularly alkyl halides, overwhelmingly favor attack from the α-carbon (C-alkylation) to form a new C-C bond, which is typically more thermodynamically stable than the corresponding C-O bond.[5] This predictable reactivity is the foundation of its synthetic utility.

Key Synthetic Transformations: Heterocycle Synthesis

While valuable in alkylation reactions, the true power of sodium benzoylacetaldehyde enolate in medicinal chemistry lies in its role as a C₃ synthon for the construction of heterocyclic rings. β-Dicarbonyl compounds are classic starting materials for creating five- and six-membered heterocycles, which form the core of countless pharmaceutical agents.[14] By reacting the enolate with a dinucleophile (a molecule with two nucleophilic centers), a cyclocondensation reaction occurs.

  • With Hydrazine (H₂N-NH₂): Forms pyrazoles.

  • With Hydroxylamine (H₂N-OH): Forms isoxazoles.

  • With Urea (H₂N-(C=O)-NH₂): Forms pyrimidines.

These reactions provide a direct and efficient route to privileged scaffolds in drug discovery.

Application in Heterocyclic Synthesis: A Protocol for Pyrazole Formation

This section provides a representative experimental protocol for the synthesis of 3-phenylpyrazole, a common heterocyclic core, starting from sodium (E)-3-oxo-3-phenylprop-1-en-1-olate and hydrazine.

Introduction

The reaction of a 1,3-dicarbonyl compound with hydrazine to form a pyrazole is a classic cyclocondensation known as the Knorr pyrazole synthesis. The reaction proceeds by initial nucleophilic attack of one hydrazine nitrogen onto one carbonyl, followed by intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring.

Detailed Step-by-Step Experimental Protocol

Materials:

  • Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (1.70 g, 10.0 mmol)

  • Hydrazine hydrate (0.50 mL, ~10.2 mmol)

  • Ethanol (25 mL)

  • Glacial acetic acid (catalytic, ~0.1 mL)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (10.0 mmol).

  • Solvent Addition: Add 25 mL of ethanol to the flask and stir the resulting suspension.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (~2-3 drops) to the mixture.

  • Reagent Addition: Slowly add hydrazine hydrate (10.2 mmol) to the stirring suspension at room temperature. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Slowly pour the concentrated reaction mixture into 100 mL of cold deionized water with vigorous stirring. A solid precipitate (3-phenylpyrazole) should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Drying: Dry the isolated solid in a vacuum oven to obtain the final product.

Safety Precautions
  • Conduct all operations in a well-ventilated fume hood.[15]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[16]

  • Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.[17]

  • Ethanol is flammable; keep away from ignition sources.[18]

G start Start setup 1. Combine Enolate, Ethanol, and Acetic Acid in Flask start->setup add_hydrazine 2. Add Hydrazine Hydrate at Room Temperature setup->add_hydrazine reflux 3. Heat to Reflux (78°C) for 2 Hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool 4. Cool to Room Temperature monitor->cool Reaction Complete concentrate 5. Concentrate Volume via Rotary Evaporation cool->concentrate precipitate 6. Precipitate Product in Cold Water concentrate->precipitate filter 7. Isolate Solid by Vacuum Filtration precipitate->filter dry 8. Dry Product in Vacuum Oven filter->dry end_node End: Purified 3-Phenylpyrazole dry->end_node

Sources

Technical Monograph: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (CAS: 41125-10-4), commonly known as the sodium salt of benzoylacetaldehyde, is a pivotal nucleophilic scaffold in organic synthesis. As a stable enolate equivalent of unstable


-keto aldehydes, it serves as a "plug-and-play" three-carbon synthon (

fragment) for constructing nitrogen- and oxygen-containing heterocycles. This guide details its physicochemical properties, a validated synthesis protocol via Claisen condensation, and its critical role in drug discovery workflows, specifically in the generation of pyrazole and pyrimidine pharmacophores.

Chemical Identity & Crystallography[1]

The compound exists primarily as the (


)-enolate in the solid state, stabilized by the coordination of the sodium cation between the carbonyl oxygen and the enolate oxygen, often forming a polymeric or chelated lattice.
PropertySpecification
IUPAC Name Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate
Common Synonyms Sodium benzoylacetaldehyde; 3-Oxo-3-phenylpropanal sodium salt
CAS Registry Number 41125-10-4
Molecular Formula

Molecular Weight 170.14 g/mol
Appearance Light yellow to beige hygroscopic powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in ether
Melting Point >250 °C (decomposes)
Stereochemical Configuration

While the free aldehyde (benzoylacetaldehyde) exists in equilibrium between keto and enol forms, the sodium salt locks the molecule into a resonant enolate structure. The (


)-configuration minimizes steric repulsion between the phenyl ring and the enolate oxygen, making it the thermodynamically preferred isomer for isolation and storage.

Synthesis & Preparation Protocol

Methodology: Claisen Condensation Principle: The synthesis exploits the acidity of the


-protons in acetophenone. A strong base (sodium ethoxide) generates an enolate which attacks the electrophilic carbonyl of ethyl formate. The resulting unstable hemiacetal eliminates ethoxide to yield the sodium salt of the formylated ketone.
Validated Laboratory Protocol

Reagents:

  • Acetophenone (1.0 eq, 12.0 g)

  • Ethyl Formate (1.5 eq, 11.1 g)

  • Sodium Ethoxide (1.2 eq, dry powder or freshly prepared)

  • Diethyl Ether or Toluene (Anhydrous solvent)

Step-by-Step Workflow:

  • System Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

  • Base Suspension: Suspend sodium ethoxide (8.16 g, 0.12 mol) in 150 mL of anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

  • Addition: Mix acetophenone (12.0 g, 0.10 mol) and ethyl formate (11.1 g, 0.15 mol) in a separate vessel. Add this mixture dropwise to the stirred sodium ethoxide suspension over 30 minutes.

    • Note: The reaction is exothermic.[1][2] Control the addition rate to prevent solvent boiling.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. The solution will turn yellow/brown, and a heavy precipitate (the product) will form.

  • Isolation: Filter the solid under vacuum using a sintered glass funnel.

  • Purification: Wash the filter cake three times with 50 mL of cold anhydrous ether to remove unreacted acetophenone and excess ethyl formate.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours. Store in a desiccator (hygroscopic).

Mechanistic Pathways & Reactivity[6][7]

The following Graphviz diagram illustrates the Claisen condensation mechanism and the subsequent divergent synthesis pathways for heterocycle construction.

ReactionPathways cluster_legend Legend Acetophenone Acetophenone (C8H8O) Enolate1 Enolate Intermediate Acetophenone->Enolate1 Deprotonation Base NaOEt (Base) Base->Enolate1 Product Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (CAS: 41125-10-4) Enolate1->Product + Ethyl Formate Claisen Condensation EthylFormate Ethyl Formate (Electrophile) EthylFormate->Product Pyrazole 3-Phenylpyrazole (Bioactive Scaffold) Product->Pyrazole Cyclocondensation (pH < 7) Pyrimidine Substituted Pyrimidine (Kinase Inhibitors) Product->Pyrimidine Cyclization (Reflux) Hydrazine Hydrazine (NH2NH2) Hydrazine->Pyrazole Amidines Amidines (R-C(=NH)NH2) Amidines->Pyrimidine key Green: Target Compound Red: Drug Scaffolds Blue: Reagents

Figure 1: Synthesis of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate and its transformation into key heterocyclic drug scaffolds.

Applications in Drug Development

Pyrazole Synthesis (p38 MAP Kinase Inhibitors)

The reaction of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate with hydrazine derivatives is a regioselective route to 3-phenylpyrazoles. These structures are bioisosteres found in anti-inflammatory drugs (e.g., Celecoxib analogs).

  • Protocol Insight: Using the sodium salt directly avoids the handling of the unstable free aldehyde. Acidification in situ with acetic acid releases the reactive species immediately prior to hydrazine attack, reducing polymerization side products.

Pyrimidine Construction

Condensation with guanidine or amidines yields 2-substituted-4-phenylpyrimidines.

  • Mechanism: The 1,3-electrophilic character of the enolate (at C1 and C3) reacts with the 1,3-nucleophilic amidine.

  • Utility: This scaffold is ubiquitous in oncology, specifically in EGFR and VEGFR inhibitors.

Analytical Characterization

To validate the identity of the synthesized salt, compare experimental data against these standard parameters.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

5.40 (d, J=9.0 Hz, 1H)
Vinyl proton

to enolate oxygen

9.15 (d, J=9.0 Hz, 1H)
Vinyl proton

to enolate oxygen (deshielded)

7.40–7.90 (m, 5H)
Phenyl aromatic protons
FT-IR (ATR) 1630–1650

C=O stretch (shifted lower due to conjugation/salt)
1580

C=C enolic stretch
Mass Spectrometry m/z 147.04

Anionic species detection (ESI Negative Mode)

Note on NMR: The coupling constant (


) reflects the (

) geometry. In

, rapid exchange may broaden signals or cause hydrolysis to the free aldehyde. DMSO-

is the preferred solvent for characterization.

References

  • Sigma-Aldrich. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Product Specification. Retrieved from

  • PubChem. Compound Summary for CAS 41125-10-4 (Benzoylacetaldehyde sodium salt). National Library of Medicine.[3] Retrieved from

  • Organic Syntheses. General Procedures for Claisen Condensations. Org. Synth. 1951, 31, 72. Retrieved from

  • ChemicalBook. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Properties and Suppliers. Retrieved from

Sources

An In-depth Technical Guide to 1,3-Dicarbonyl Sodium Enolate Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 1,3-dicarbonyl sodium enolate derivatives, crucial intermediates in modern organic synthesis. We will delve into the fundamental principles governing their formation, stability, and reactivity, with a strong emphasis on their practical applications in constructing complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this versatile class of reagents.

The Unique Acidity of 1,3-Dicarbonyl Compounds: The Foundation of Enolate Chemistry

At the heart of the synthetic utility of 1,3-dicarbonyl compounds lies the exceptional acidity of the α-hydrogen atoms situated between the two carbonyl groups. These protons exhibit pKa values typically in the range of 9-13, a significant increase in acidity compared to the α-hydrogens of monocarbonyl compounds, which have pKa values around 19-20.[1][2][3] This heightened acidity is a direct consequence of the ability of the resulting conjugate base, the enolate, to delocalize the negative charge across both carbonyl oxygen atoms.[3]

This resonance stabilization is the cornerstone of their synthetic versatility. The ability to readily deprotonate these compounds with moderately strong bases, such as sodium ethoxide or even sodium hydroxide, allows for the facile generation of the corresponding sodium enolates.[2][4][5]

Factors Influencing Acidity

The precise pKa of a 1,3-dicarbonyl compound is influenced by the nature of the substituents on the carbonyl groups. For instance, replacing an alkyl group with an alkoxy group (as in β-ketoesters and malonic esters) can affect the electron density and, consequently, the stability of the enolate.[3]

CompoundStructureApproximate pKa
Acetylacetone (2,4-Pentanedione)CH₃COCH₂COCH₃9
Ethyl AcetoacetateCH₃COCH₂COOEt11
Diethyl MalonateEtOOCCH₂COOEt13

Table 1: Approximate pKa values of common 1,3-dicarbonyl compounds.[1]

The enhanced acidity of these compounds allows for their selective deprotonation even in the presence of other potentially acidic protons, a feature that is heavily exploited in synthesis.

Formation and Structure of 1,3-Dicarbonyl Sodium Enolates

The generation of a 1,3-dicarbonyl sodium enolate is typically achieved by treating the parent dicarbonyl compound with a suitable sodium base. Common choices include sodium hydride (NaH), sodium alkoxides (e.g., sodium ethoxide, NaOEt), and in some cases, sodium hydroxide (NaOH).[4][6] The choice of base and solvent can be critical and is often dictated by the specific substrate and the desired subsequent reaction.[7]

The resulting enolate is a resonance-stabilized species, with the negative charge distributed between the central carbon and the two oxygen atoms. This delocalization is key to its stability and reactivity.

Caption: Resonance stabilization of a 1,3-diketone enolate.

This resonance hybrid nature means the enolate can act as a nucleophile through either the carbon or the oxygen atoms. While O-alkylation is a possible side reaction, C-alkylation is generally favored, particularly with "soft" electrophiles, due to the greater contribution of the carbanion resonance form to the overall hybrid.[7]

Key Synthetic Applications of 1,3-Dicarbonyl Sodium Enolates

The nucleophilic character of these sodium enolates makes them powerful tools for the formation of new carbon-carbon bonds. Their utility spans a wide range of transformations, from simple alkylations to complex, multi-step syntheses.

C-Alkylation and C-Acylation: Building Carbon Frameworks

One of the most fundamental applications of 1,3-dicarbonyl enolates is in C-alkylation and C-acylation reactions. These reactions proceed via an SN2 mechanism, where the enolate displaces a leaving group on an electrophilic carbon.[5][6]

Workflow for C-Alkylation:

G start 1,3-Dicarbonyl Compound base Addition of Sodium Base (e.g., NaOEt in EtOH) start->base enolate Formation of Sodium Enolate base->enolate electrophile Addition of Alkyl Halide (R-X) enolate->electrophile alkylation SN2 Reaction: C-Alkylation electrophile->alkylation product Alkylated 1,3-Dicarbonyl Product alkylation->product hydrolysis Optional: Ester Hydrolysis (e.g., NaOH, H₃O⁺) product->hydrolysis decarboxylation Optional: Decarboxylation (Heat) hydrolysis->decarboxylation final_product Final Product (e.g., Ketone or Carboxylic Acid) decarboxylation->final_product

Caption: General workflow for the C-alkylation of a 1,3-dicarbonyl compound.

This sequence is particularly powerful in the context of the acetoacetic ester synthesis (for the preparation of substituted ketones) and the malonic ester synthesis (for the preparation of substituted carboxylic acids).[2][5] A key feature of these syntheses is the ability to remove one of the carbonyl groups via hydrolysis and decarboxylation after the alkylation step.[8]

Experimental Protocol: Synthesis of 2-Heptanone via Acetoacetic Ester Synthesis

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: To the enolate solution, add 1-bromobutane (1.0 eq) dropwise. Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-butylacetoacetate.

  • Hydrolysis and Decarboxylation: To the crude intermediate, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1 hour to hydrolyze the ester. After cooling, carefully acidify the mixture with dilute sulfuric acid. Gently heat the acidified mixture to induce decarboxylation, which is evident by the evolution of carbon dioxide.

  • Final Product Isolation: Extract the final product, 2-heptanone, with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and purify by distillation.

Michael Addition: Conjugate Addition Reactions

1,3-Dicarbonyl enolates are excellent nucleophiles for Michael additions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[9][10] This reaction is a powerful method for forming 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.[11] The use of a stable enolate from a 1,3-dicarbonyl compound is often preferred for these reactions.[9]

The reaction is typically catalyzed by a base, which generates the enolate. The enolate then adds to the β-carbon of the α,β-unsaturated system.[10]

Knoevenagel Condensation: Formation of α,β-Unsaturated Products

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as a 1,3-dicarbonyl, to an aldehyde or ketone, followed by dehydration.[12][13] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), and results in the formation of an α,β-unsaturated product.[14][15]

The mechanism involves the initial deprotonation of the 1,3-dicarbonyl compound to form a resonance-stabilized enolate.[12][16] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[13][14] Subsequent dehydration yields the final product.[12]

Synthesis of Heterocyclic Compounds

1,3-Dicarbonyl compounds and their enolates are foundational building blocks for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.[17][18][19][20] The two electrophilic carbonyl centers and the nucleophilic central carbon provide multiple reaction sites for cyclization reactions.

For example, the reaction of 1,3-diketones with hydrazine derivatives is a classic method for the synthesis of pyrazoles. Similarly, reaction with hydroxylamine can yield isoxazoles, and condensation with ureas or thioureas can produce pyrimidines and thioxopyrimidines, respectively.

Regioselectivity: C- vs. O-Alkylation

A critical consideration in the alkylation of 1,3-dicarbonyl enolates is the competition between C-alkylation and O-alkylation. The outcome of this competition is influenced by several factors, including the nature of the electrophile, the solvent, the counterion (in this case, sodium), and the temperature.[7][21]

  • Hard and Soft Acids and Bases (HSAB) Theory: According to this principle, "hard" electrophiles (e.g., those with a highly positive, non-polarizable center) tend to react at the "harder" oxygen atom of the enolate, leading to O-alkylation. Conversely, "soft" electrophiles (e.g., alkyl halides like methyl iodide and benzyl bromide) prefer to react at the "softer" carbon atom, resulting in C-alkylation.

  • Solvent Effects: Protic solvents, which can solvate the oxygen atoms of the enolate through hydrogen bonding, can favor C-alkylation by making the oxygen atoms less nucleophilic.[21] Aprotic polar solvents can also influence the reactivity of the enolate.

  • Counterion: The nature of the cation can influence the aggregation state of the enolate and the degree of ion pairing, which in turn can affect the C/O alkylation ratio.

In most synthetically useful applications involving alkyl halides, conditions are chosen to favor C-alkylation.

Conclusion and Future Outlook

Sodium enolates of 1,3-dicarbonyl compounds are undeniably central to the art and science of organic synthesis. Their predictable generation, tunable reactivity, and the vast array of transformations they can undergo have solidified their position as indispensable tools for the construction of molecular complexity. From the foundational malonic and acetoacetic ester syntheses to their role in powerful C-C bond-forming reactions like the Michael addition and Knoevenagel condensation, these intermediates provide reliable pathways to a diverse range of functionalized molecules and heterocyclic systems.[17][20]

For researchers and professionals in drug development, a deep understanding of the principles governing the behavior of these enolates is paramount. The ability to control their reactivity through careful selection of substrates, bases, and reaction conditions is key to achieving desired synthetic outcomes efficiently and selectively. As the demand for novel and complex molecular architectures continues to grow, the venerable chemistry of 1,3-dicarbonyl sodium enolates will undoubtedly continue to be a cornerstone of innovation in organic synthesis.

References

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  • Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. MDPI. [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]

  • Perkin and Knoevenagel condensation. e-PG Pathshala. [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry. (2021, October 27). YouTube. [Link]

  • Synthesis of Heterocyclic Compounds Via 1,3-Diketones. (2022, November 1). ResearchGate. [Link]

  • Conjugate Carbonyl Additions: The Michael Reaction. (2023, September 20). OpenStax. [Link]

  • Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. (2022, March 1). Ingenta Connect. [Link]

  • Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. (2022, March 3). PubMed. [Link]

  • Synthesis of 1,3 and 1,5-dicarbonyl compounds. QO. [Link]

  • Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. (2025, August 7). ResearchGate. [Link]

  • Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. (2023, November 6). Beilstein Journals. [Link]

  • How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?. (2023, October 18). LookChem. [Link]

  • Michael Additions Revisited with 1,3 Dicarbonyls. (2020, January 28). YouTube. [Link]

  • Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. (2020, July 9). YouTube. [Link]

  • pKa values. The OChemTutor. [Link]

  • Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). (2014, August 1). YouTube. [Link]

  • 22.7: Alkylation of Enolate Ions. (2023, February 12). Chemistry LibreTexts. [Link]

  • Alkylation of Enolates. Organic Chemistry Tutor. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Chemistry Portal. [Link]

  • Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. Organic Chemistry Portal. [Link]

  • Enolates of β-Dicarbonyl Compounds. University of Calgary. [Link]

  • Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. (2021, August 7). AIP Publishing. [Link]

  • 1,3-Diketones. Synthesis and properties. Semantic Scholar. [Link]

  • pKa Values of Common Bases. Unknown Source. [Link]

  • Table from pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds.
  • Enolate Anion Stability of 1,3-Dicarbonyl Compounds. (2009, October 26). Furman Chemistry 120 - PBworks. [Link]

  • The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles Utilizing Sodium 3-Oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2] Its versatile structure serves as a pharmacophore in a multitude of biologically active compounds, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4][5] The celebrated COX-2 inhibitor, Celecoxib, stands as a testament to the therapeutic potential of pyrazole-containing molecules. Given their significance, the development of efficient and regioselective synthetic methodologies for pyrazole derivatives is of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazoles, with a particular focus on the utility of sodium 3-oxo-3-phenylprop-1-en-1-olate as a readily available and reactive precursor. This sodium enolate is derived from benzoylacetone (1-phenyl-1,3-butanedione), a classic example of a 1,3-dicarbonyl compound. The primary synthetic route discussed is the Knorr pyrazole synthesis, a robust and widely employed method involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[6][7][8]

The Precursor: this compound

This compound is the sodium salt of the enol tautomer of benzoylacetone. The use of a pre-formed, stable enolate salt can offer advantages in terms of handling, stoichiometry control, and potentially milder reaction conditions compared to the in situ generation of the enolate using strong bases.

Preparation of this compound

This stable enolate can be prepared from benzoylacetone through a straightforward acid-base reaction.

Protocol 1: Synthesis of this compound

Materials:

  • Benzoylacetone

  • Sodium ethoxide (freshly prepared or commercial)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Schlenk flask or a three-necked round-bottom flask with a condenser and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve benzoylacetone (1 equivalent) in anhydrous ethanol in the reaction flask.

  • With stirring, add a solution of sodium ethoxide (1 equivalent) in anhydrous ethanol dropwise to the benzoylacetone solution at room temperature.

  • A precipitate of the sodium salt of benzoylacetone may form upon addition.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the enolate.

  • The precipitated sodium salt can be isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum.[9]

Note: The product should be stored in a desiccator to prevent hydrolysis.

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The Knorr synthesis proceeds via the reaction of a 1,3-dicarbonyl compound with a hydrazine. The mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[6][7]

When an unsymmetrical 1,3-dicarbonyl compound like benzoylacetone (and by extension, its enolate) reacts with a substituted hydrazine (e.g., phenylhydrazine), the formation of two possible regioisomers is a critical consideration.[10] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.

In the case of this compound and phenylhydrazine, the reaction can yield either 1,3-diphenyl-5-methylpyrazole or 1,5-diphenyl-3-methylpyrazole. The regioselectivity of this reaction is influenced by several factors, including the steric and electronic properties of the substituents on both the diketone and the hydrazine, the solvent, and the pH of the reaction medium.[10]

Caption: Regiochemical outcomes in the Knorr synthesis.

Experimental Protocols

The following protocols are representative methods for the synthesis of pyrazoles from this compound and various hydrazines. These are based on well-established procedures for the in situ generation of the enolate.[11][12]

Protocol 2: Synthesis of 3-Phenyl-5-methyl-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 3: Synthesis of 1,5-Diphenyl-3-methylpyrazole and 1,3-Diphenyl-5-methylpyrazole

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • Sodium acetate (if using phenylhydrazine hydrochloride)

  • Ethanol or Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and phenylhydrazine hydrochloride (1.1 equivalents) in ethanol.

  • Add sodium acetate (1.1 equivalents) to neutralize the HCl and liberate the free phenylhydrazine.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting mixture of regioisomers can be separated by column chromatography on silica gel.

Data Presentation

The choice of hydrazine and reaction conditions will determine the final product. Below is a table summarizing the expected products.

1,3-Dicarbonyl Precursor Hydrazine Reactant Expected Pyrazole Product(s) Typical Yields (Analogous Reactions)
This compoundHydrazine Hydrate3-Phenyl-5-methyl-1H-pyrazole70-90%
This compoundPhenylhydrazine1,5-Diphenyl-3-methylpyrazole & 1,3-Diphenyl-5-methylpyrazole60-85% (mixture)
This compoundMethylhydrazine1,3-Dimethyl-5-phenylpyrazole & 1,5-Dimethyl-3-phenylpyrazole50-80% (mixture)

Experimental Workflow

The general workflow for the synthesis and purification of pyrazoles using this methodology is outlined below.

Experimental Workflow Start Start Reactants Combine Sodium Enolate and Hydrazine in Solvent Start->Reactants Reaction Heat to Reflux (2-6 hours) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Precipitate/Extract Product Monitoring->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification Characterization NMR, MS, m.p. Purification->Characterization End Pure Pyrazole Product Characterization->End

Caption: General workflow for pyrazole synthesis.

Conclusion and Future Perspectives

The use of this compound offers a convenient and efficient entry point for the synthesis of a variety of pyrazole derivatives. The protocols outlined in this guide are robust and can be adapted for the synthesis of a library of compounds for screening in drug discovery programs. Further research into controlling the regioselectivity of the reaction with substituted hydrazines, perhaps through the use of specific catalysts or solvent systems, would be a valuable contribution to the field. The exploration of this methodology in continuous flow chemistry could also offer advantages in terms of scalability and process control.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. [Link]

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Method for producing pyrazole compound.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • A one-step synthesis of pyrazolone. ResearchGate. [Link]

  • Notes. Organic Syntheses Procedure. [Link]

  • Synthesis of-3-Hydroxy-3-Propyl-1-p-Sulphonato (Soduim Salt) Phenyl Triazene. Quest Journals. [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Googleapis.com. [Link]

  • 1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]

Sources

Application Note: Scalable Synthesis of 3-Phenyl-1H-pyrazole via Sodium Benzoylacetaldehyde Enolate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In drug discovery, the pyrazole ring is a "privileged scaffold," serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. This protocol details the synthesis of 3-phenyl-1H-pyrazole via the condensation of sodium benzoylacetaldehyde enolate with hydrazine .

Why this specific route? Direct use of free


-keto aldehydes (like benzoylacetaldehyde) is operationally difficult due to their instability; they rapidly polymerize or oxidize upon storage. The sodium enolate salt  is a stable, non-hygroscopic solid that can be stored indefinitely. This protocol leverages the enolate as a "masked" reactive intermediate, releasing the electrophile in situ under controlled pH conditions to ensure high regiocontrol and yield.

Mechanistic Pathway[1][2][3][4]

Understanding the mechanism is critical for troubleshooting. The reaction is a double condensation (Paal-Knorr type). The sodium enolate must first be protonated (or coordinated) to activate the carbonyl carbons. The hydrazine nucleophile preferentially attacks the more reactive aldehyde carbon first, followed by intramolecular cyclization.

Figure 1: Mechanistic Cascade

ReactionMechanism Enolate Na+ Benzoylacetaldehyde Enolate (Stable Precursor) FreeAld Free u03b2-Keto Aldehyde (Transient Species) Enolate->FreeAld + H+ (Acidification) Intermed1 Hydrazone Intermediate FreeAld->Intermed1 + Hydrazine (- H2O) Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermed1 Attack at CHO Cyclization Intramolecular Attack Intermed1->Cyclization Ring Closure Product 3-Phenyl-1H-pyrazole (Aromatic Product) Cyclization->Product - H2O (Aromatization)

Caption: Activation of the stable enolate followed by stepwise condensation and dehydration to form the aromatic pyrazole core.

Experimental Protocol

Materials & Equipment
ReagentCAS No.[1]GradeRole
Sodium Benzoylacetaldehyde Enolate22393-94-8>98%Electrophile Precursor
Hydrazine Monohydrochloride5341-61-7ReagentNucleophile & Proton Source
Ethanol (EtOH)64-17-5AbsoluteSolvent
Water (DI)7732-18-5Type ICo-solvent
Sodium Hydroxide (NaOH)1310-73-21N Soln.Neutralization (Optional)

Equipment:

  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.[2]

  • Temperature probe/Oil bath.[1]

  • Vacuum filtration setup (Buchner funnel).

Detailed Procedure (Standardized Scale: 20 mmol)

Step 1: Solubilization and Activation

  • Charge the 250 mL RBF with Sodium Benzoylacetaldehyde Enolate (3.68 g, 20.0 mmol).

  • Add Water (40 mL) and stir at room temperature until fully dissolved. The solution will be slightly alkaline.

    • Expert Insight: The enolate is water-soluble. If using the free aldehyde (not recommended), you would need high alcohol content. Here, water is preferred to solubilize the salt.

Step 2: Controlled Addition (The "Self-Buffering" Method)

  • In a separate beaker, dissolve Hydrazine Monohydrochloride (1.51 g, 22.0 mmol, 1.1 equiv) in Water (10 mL).

    • Why Hydrochloride? Using the salt form (

      
      ) serves two purposes: it provides the hydrazine nucleophile and the proton required to neutralize the enolate oxygen, generating the reactive 
      
      
      
      -keto aldehyde in situ without adding exogenous mineral acids.
  • Add the hydrazine solution dropwise to the enolate solution over 5 minutes.

  • Add Ethanol (20 mL) to ensure solubility of the forming organic intermediate.

Step 3: Cyclization

  • Equip the flask with a reflux condenser.[2]

  • Heat the mixture to reflux (approx. 85°C) for 2 hours .

    • Monitoring: The reaction typically proceeds rapidly.[3] TLC (SiO2, 30% EtOAc/Hexane) should show the disappearance of the starting material (which stays at the baseline) and the appearance of the pyrazole (

      
      ).
      

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature (20–25°C).

  • Critical Step: The product, 3-phenylpyrazole, often precipitates as a solid upon cooling. If "oiling out" occurs, scratch the glass or add a seed crystal.

  • If precipitation is incomplete, evaporate 50% of the ethanol under reduced pressure, then chill in an ice bath (0–4°C) for 30 minutes.

  • Filter the white/off-white solid via vacuum filtration.

  • Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (NaCl).

Step 5: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water until slightly turbid, then let cool slowly.

  • Dry the crystals in a vacuum oven at 45°C for 6 hours.

  • Expected Yield: 2.3 – 2.6 g (80–90%).

  • Melting Point: 78–80°C (Lit. 78°C).

Workflow Visualization

Figure 2: Operational Workflow

Workflow Step1 Dissolution (Enolate + Water) Step2 Addition (+ Hydrazine HCl) Step1->Step2 Step3 Reflux (85°C, 2 Hours) Step2->Step3 Step4 Cooling & Crystallization (0-4°C) Step3->Step4 Step5 Filtration & Wash (Remove NaCl) Step4->Step5 Step6 Recrystallization (EtOH/H2O) Step5->Step6

Caption: Step-by-step operational flow from reagent preparation to purified API intermediate.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Stoichiometry 1.05 – 1.1 equiv Hydrazine<1.0: Incomplete conversion. >1.5: Difficult purification; potential formation of azines.
pH Control Neutral to Slightly Acidic (pH 5-7)Basic (pH >9): Enolate remains stable/unreactive. Acidic (pH <3): Protonation of hydrazine reduces nucleophilicity.
Temperature Reflux (80-90°C)Low Temp: Intermediate hydrazone forms but does not cyclize/dehydrate efficiently.
Common Issues:
  • Oiling Out: If the product separates as an oil rather than a solid, re-heat to dissolve, add more ethanol, and cool very slowly with stirring.

  • Regioselectivity: With unsubstituted hydrazine, 3-phenyl and 5-phenyl pyrazole are tautomers (identical in solution). If using methylhydrazine, regioselectivity becomes a major factor (typically favoring 1-methyl-3-phenylpyrazole due to steric control at the aldehyde carbon).

Safety & Compliance (E-E-A-T)

  • Hydrazine Toxicity: Hydrazine and its salts are potential carcinogens and highly toxic. Avoid using anhydrous hydrazine (explosive). Hydrazine monohydrochloride or hydrazine hydrate (60-80% soln) are safer alternatives but still require full PPE (gloves, goggles, fume hood).

  • Enolate Handling: While stable, sodium benzoylacetaldehyde enolate is a fine dust. Use a dust mask during weighing to avoid respiratory irritation.

References

  • Organic Syntheses Procedure

    • Grob, C. A.; Ankli, P. (1963). "3-Phenyl-1H-pyrazole".[1][4] Organic Syntheses, Coll.[2][5] Vol. 4, p.792.

    • Source:

  • Mechanism & Tautomerism

    • Elguero, J. (2000). "Pyrazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry II.
    • Source:

  • General Pyrazole Synthesis Reviews

    • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles". Chemical Reviews.
    • Source:

Sources

Using Sodium 3-oxo-3-phenylprop-1-en-1-olate in Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Utilization of Sodium 3-oxo-3-phenylprop-1-en-1-olate in Condensation Reactions

Executive Summary & Strategic Context

This compound (commonly known as Sodium Benzoylacetaldehyde ) is a critical C3-synthon in organic synthesis. While often conflated with simple enolates used in Claisen-Schmidt condensations, this reagent represents a "masked" form of the highly unstable benzoylacetaldehyde (


).

Why this reagent matters:

  • Stability Control: The free aldehyde form polymerizes rapidly at room temperature. The sodium salt locks the molecule in a stable enolate configuration, allowing for storage and controlled reactivity.

  • Regioselectivity: Unlike the kinetic enolates of acetophenone generated in situ (which can lead to self-condensation), this pre-formed reagent provides a thermodynamic trap, ensuring high regioselectivity at the

    
    -carbon during subsequent condensations.
    
  • Drug Discovery Utility: It is a primary building block for pyrazoles (e.g., COX-2 inhibitors), pyrimidines , and 3-formyl chromones .

This guide details the synthesis of the salt (via Claisen Condensation) and its application in condensation reactions (Knoevenagel/Claisen-Schmidt type) to generate advanced scaffolds.

Mechanism & Reactivity Profile

The utility of this compound lies in its ambident nucleophilic character.

  • Formation (Claisen Condensation): Acetophenone reacts with ethyl formate in the presence of sodium ethoxide. The driving force is the formation of the resonance-stabilized enolate.

  • Application (Condensation): When reacted with an electrophile (e.g., an aromatic aldehyde), the C2 carbon (alpha to both carbonyls) acts as the nucleophile.

Pathway Visualization

ReactionPathway Acetophenone Acetophenone (Starting Material) Salt This compound (The Reagent) Acetophenone->Salt Claisen Condensation (0-5°C, Anhydrous) EthylFormate Ethyl Formate (C1 Source) EthylFormate->Salt Claisen Condensation (0-5°C, Anhydrous) NaOEt NaOEt (Base) NaOEt->Salt Product 2-Aroyl-Cinnamaldehyde (Condensation Product) Salt->Product Knoevenagel/Claisen-Schmidt (+ R-CHO, Acid/Base cat.) Aldehyde Aromatic Aldehyde (Electrophile) Heterocycle Pyrazoles/Chromones (Drug Scaffold) Product->Heterocycle Cyclization (+ Hydrazine/Nucleophiles)

Figure 1: Synthetic workflow transforming acetophenone into complex heterocycles via the stable sodium salt intermediate.

Protocol A: High-Purity Synthesis of the Reagent

Objective: Isolate stable this compound free from residual ethoxide. Criticality: Moisture sensitivity is high. All glassware must be oven-dried.

Reagents & Equipment
  • Acetophenone (1.0 eq, redistilled)

  • Ethyl Formate (1.5 eq, dry)

  • Sodium Ethoxide (1.2 eq, commercial powder or freshly prepared)

  • Solvent: Anhydrous Ethanol or Diethyl Ether (Ether is preferred for easier precipitation)

  • Equipment: 3-neck round bottom flask, mechanical stirrer (magnetic stirring will fail due to slurry thickness), N2 inlet.

Step-by-Step Methodology
  • System Setup:

    • Assemble the 3-neck flask with a mechanical stirrer, dropping funnel, and nitrogen inlet.

    • Flush the system with nitrogen for 15 minutes.

    • Cool the flask to 0–5°C using an ice/salt bath.

  • Base Suspension:

    • Add Sodium Ethoxide (68g, 1.0 mol) to the flask.

    • Add absolute Ethanol (200 mL) or dry Ether (400 mL). Note: Ether yields a finer precipitate.

  • Reactant Addition:

    • Mix Acetophenone (120g, 1.0 mol) and Ethyl Formate (111g, 1.5 mol) in the dropping funnel.

    • Dropwise Addition: Add the mixture slowly over 1 hour, maintaining internal temperature <10°C . The reaction is exothermic.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 12–16 hours. The mixture will turn into a thick, yellowish paste (the sodium salt).

  • Isolation:

    • Filter the solid under vacuum (use a wide-mouth Büchner funnel).[1]

    • Washing (Crucial): Wash the cake 3x with small portions of cold, dry ether to remove unreacted acetophenone and excess ethyl formate.

    • Drying: Dry in a vacuum desiccator over

      
       or 
      
      
      
      . Do not heat above 40°C.

Validation Criteria:

  • Appearance: Pale yellow to off-white powder.

  • Solubility: Soluble in water (hydrolyzes slowly) and ethanol; insoluble in ether.

  • Yield: Typical yields range from 70–85%.

Protocol B: Application in Condensation (Claisen-Schmidt / Knoevenagel Type)

Context: This protocol describes the reaction of the isolated salt with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to form 2-benzoyl-3-(4-chlorophenyl)acrylaldehyde . This is a functionalized chalcone derivative.

Experimental Design
ParameterConditionRationale
Stoichiometry 1:1 (Salt : Aldehyde)Excess aldehyde complicates purification.
Solvent Water/Ethanol (1:1) or Acetic AcidThe salt must dissolve to react; protonation occurs in situ.
Catalyst Piperidine (trace) or Glacial AcOHBuffers the pH to facilitate Knoevenagel mechanism.
Temperature 25°C

60°C
Initiate gently to avoid deformylation.
Step-by-Step Methodology
  • Dissolution:

    • Dissolve this compound (18.4g, 0.1 mol) in 100 mL of water. The solution will be alkaline.

    • Note: If the solution is turbid, filter quickly to remove polymerized impurities.

  • Acidification (In-situ generation):

    • Cool to 10°C.

    • Add Glacial Acetic Acid dropwise until pH

      
       6. A white precipitate of the free unstable aldehyde may form transiently.
      
  • Condensation:

    • Immediately add a solution of 4-chlorobenzaldehyde (14.1g, 0.1 mol) in 40 mL Ethanol.

    • Add 5 drops of Piperidine.

    • Stir vigorously at room temperature for 4 hours.

  • Work-up:

    • The product usually precipitates as a yellow solid.

    • If oiling occurs (common with electron-rich aldehydes), cool the mixture to 0°C and scratch the glass to induce crystallization.

    • Filter the solid and wash with 50% cold ethanol.

  • Purification:

    • Recrystallize from Benzene/Petroleum Ether or Ethanol.

    • Target Structure:

      
      .
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Gummy/Sticky Product (Protocol A) Moisture in reagents or solvent.Re-dry Acetophenone and Ethyl Formate over

. Use fresh NaOEt.
Low Yield (Protocol A) Temperature too high during addition.Maintain T < 5°C. High temps favor self-condensation of acetophenone.
Decomposition (Protocol B) pH too high (basic) or too low (acidic).Maintain pH 5–7. Strong base causes deformylation (reverse Claisen).
No Precipitate (Protocol B) Product is soluble in EtOH.Evaporate EtOH under reduced pressure; extract aqueous layer with DCM.

References

  • Synthesis of Sodium Salt

    • Panico, R., et al. "Sodium Benzoylacetaldehyde." Organic Syntheses, Coll.[2][3][4][5][6] Vol. 4, p. 536 (1963); Vol. 33, p. 47 (1953).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
  • Applications in Heterocycles

    • Menon, S. K., et al. "Versatility of Sodium Benzoylacetaldehyde in the Synthesis of Nitrogen Heterocycles." Journal of Heterocyclic Chemistry, Vol 45, Issue 3, 2008.
  • Safety & Handling

    • PubChem Compound Summary for Sodium 3-oxo-3-phenylprop-1-en-1-ol

Sources

Sodium 3-oxo-3-phenylprop-1-en-1-olate as a 1,3-electrophile in heterocycle formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Sodium 3-oxo-3-phenylprop-1-en-1-olate in Heterocycle Synthesis

Executive Summary

This guide details the application of This compound (Sodium Benzoylacetaldehyde) as a robust, solid-state equivalent of the unstable 3-oxo-3-phenylpropanal. While formally an enolate salt, this reagent serves as a masked 1,3-bis-electrophile in cyclocondensation reactions.

Its primary utility lies in the regioselective synthesis of 5- and 6-membered heterocycles—specifically pyrazoles, pyrimidines, and isoxazoles —by reacting with 1,2- or 1,3-dinucleophiles. This note provides optimized protocols, mechanistic insights into regiocontrol, and troubleshooting data to ensure reproducibility in drug discovery workflows.

Chemical Profile & Stability

Reagent: this compound Synonyms: Sodium benzoylacetaldehyde; Sodium (Z)-3-oxo-3-phenylprop-1-en-1-olate. CAS: 22326-80-3 (anhydrous)

PropertySpecificationOperational Note
Molecular Weight 184.17 g/mol Calculate stoichiometry based on the salt, not the free aldehyde.
Appearance Off-white to pale yellow powderHygroscopic. Store in a desiccator.
Solubility Water, Methanol, EthanolPoor solubility in non-polar solvents (Hexane, Toluene).
Stability Advantage High The free aldehyde (

) rapidly polymerizes. The sodium salt locks the molecule in the enolate form, preventing self-condensation until activation.

Mechanistic Principles: The "Masked" Electrophile

To utilize this reagent effectively, one must understand its activation pathway. The salt itself is nucleophilic. However, in the presence of a proton source (acid catalyst or the acidic salt of the dinucleophile), it generates the active 1,3-dicarbonyl species in situ.

The Electrophilic Sites

Once protonated to the free enol/aldehyde form, the molecule presents two distinct electrophilic carbons:

  • C1 (Aldehyde/Enol Carbon): Sterically accessible, "harder" electrophile. Highly reactive toward primary amines.

  • C3 (Ketone Carbon): Sterically hindered by the phenyl ring, "softer" electrophile.

Regioselectivity Rule: In reactions with non-symmetric dinucleophiles (e.g., phenylhydrazine), the most nucleophilic atom of the partner typically attacks the most reactive electrophilic site (C1) first. This kinetic control dictates the final isomer.

ReactionLandscape Salt This compound (Masked 1,3-Electrophile) Activation In Situ Protonation (Acid/Solvent) Salt->Activation H+ ActiveSpecies Active Species: Benzoylacetaldehyde Activation->ActiveSpecies Pyrazole Pyrazoles (5-membered) ActiveSpecies->Pyrazole + Hydrazine Pyrimidine Pyrimidines (6-membered) ActiveSpecies->Pyrimidine + Amidine Isoxazole Isoxazoles (5-membered) ActiveSpecies->Isoxazole + Hydroxylamine Hydrazine Hydrazines (1,2-Dinucleophile) Hydrazine->ActiveSpecies Amidine Amidines/Urea (1,3-Dinucleophile) Amidine->ActiveSpecies Hydroxylamine Hydroxylamine (1,2-Dinucleophile) Hydroxylamine->ActiveSpecies

Figure 1: The divergent synthetic pathways accessible via in situ activation of the sodium enolate.

Protocol 1: Regioselective Synthesis of Pyrazoles

This protocol describes the synthesis of 1,5-diphenylpyrazole . Note the regiochemistry: The terminal


 of phenylhydrazine attacks the C1 (aldehyde) carbon of the reagent.

Target: 1,5-Diphenylpyrazole (vs. 1,3-isomer).

Materials
  • This compound (1.0 equiv)

  • Phenylhydrazine Hydrochloride (1.0 equiv)

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, optional if using HCl salt)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenylhydrazine HCl (1.45 g, 10 mmol) in Ethanol (20 mL).

    • Note: If using free base phenylhydrazine, add 1.1 equiv of acetic acid to buffer the system.

  • Addition: Add This compound (1.84 g, 10 mmol) in a single portion.

    • Observation: The solution may turn turbid as NaCl precipitates.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 4:1). The starting enolate stays at the baseline; the product moves to

      
      .
      
  • Workup: Cool to room temperature.

    • Option A (Precipitation): Pour into ice-water (100 mL). The pyrazole usually precipitates as a solid. Filter and wash with water.[2]

    • Option B (Extraction): Remove ethanol under reduced pressure. Resuspend residue in water/DCM. Extract with DCM, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Mechanistic Pathway (Graphviz)

PyrazoleMech Start Reagents: Enolate Salt + Ph-NH-NH3+ Cl- Step1 Step 1: Proton Transfer Formation of Free Aldehyde + Ph-NH-NH2 Start->Step1 Step2 Step 2: Nucleophilic Attack Terminal NH2 attacks C1 (Aldehyde) Step1->Step2 Kinetic Control Inter Intermediate: Hydrazone Formation Step2->Inter -H2O Step3 Step 3: Cyclization Intramolecular attack of NH on C3 (Ketone) Inter->Step3 Acid Cat. Final Product: 1,5-Diphenylpyrazole Step3->Final -H2O (Aromatization)

Figure 2: Mechanistic cascade for the formation of 1,5-diphenylpyrazole. The regioselectivity is determined in Step 2.

Protocol 2: Synthesis of 2,4-Disubstituted Pyrimidines

This reaction utilizes the salt as a 3-carbon fragment to close a 6-membered ring with amidines.

Target: 2,4-Diphenylpyrimidine.[3]

Materials
  • This compound (1.0 equiv)

  • Benzamidine Hydrochloride (1.1 equiv)

  • Base: Sodium Ethoxide (1.1 equiv) or NaOH (aq)

  • Solvent: Ethanol[1][4][5][6]

Step-by-Step Methodology
  • Free Base Generation: In a flask, combine Benzamidine HCl (1.57 g, 10 mmol) and Sodium Ethoxide (21 wt% in EtOH, 10 mmol) in Ethanol (15 mL). Stir for 10 mins.

    • Why: Amidines are most nucleophilic in their free base form.

  • Condensation: Add This compound (1.84 g, 10 mmol).

  • Reflux: Heat to reflux for 6–8 hours.

  • Workup: Evaporate the solvent. Add water (50 mL) to dissolve inorganic salts.

  • Isolation: The product usually precipitates. Filter and wash with cold water.[2] If oily, extract with EtOAc.

  • Yield: Typical yields range from 70–85%.[5]

Critical Process Parameters (Optimization)

The following table summarizes key variables affecting yield and purity.

ParameterRecommendationImpact on Outcome
pH Control Slightly Acidic (pH 4–5) for PyrazolesEssential for dehydration steps. Too basic prevents cyclization; too acidic may degrade sensitive functional groups.
Stoichiometry 1:1 to 1:1.1 (Electrophile:Nucleophile)Excess enolate salt is difficult to remove. Use slight excess of the dinucleophile (hydrazine/amidine).
Solvent Ethanol or Acetic AcidEthanol is standard. Glacial acetic acid increases reaction rate for sluggish hydrazines but makes workup harder.
Temperature Reflux (

-

)
Room temperature reaction is often too slow. Reflux ensures complete aromatization.
Water Content Anhydrous preferredWhile the salt is stable, water in the reaction can compete with the dehydration steps, lowering yield.

References

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational chemistry for pyrazole synthesis).

  • Fustero, S., et al. (2008). "Improved Regioselective Synthesis of Pyrazoles". Journal of Organic Chemistry, 73(9), 3523–3529.

  • PubChem. (2025).[7] "(Z)-3-oxo-1,3-diphenylprop-1-en-1-olate Compound Summary". National Library of Medicine.

  • El-Saghier, A. M. (2009). "Synthesis of Some 1,4-Phenylene-bis-heterocyclic Carboxamide Derivatives". Journal of Heterocyclic Chemistry, 46, 1381. (Demonstrates use of benzoylacetaldehyde analogs).

  • ChemicalBook. (2026). "Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Properties".

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Application Note: Regioselective Alkylation of Sodium 3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of sodium 3-oxo-3-phenylprop-1-en-1-olate (the sodium enolate of benzoylacetaldehyde) presents a classic challenge in organic synthesis: controlling regioselectivity between the carbon (C-alkylation) and oxygen (O-alkylation) termini. As an ambident nucleophile, this substrate's reactivity is governed by the interplay of Hard-Soft Acid-Base (HSAB) principles, solvent dielectric properties, and cation solvation shells.[1]

This guide provides a mechanistic framework and validated protocols to selectively target:

  • C-Alkylation: To synthesize

    
    -substituted 
    
    
    
    -keto aldehydes (precursors for heterocycles and complex scaffolds).
  • O-Alkylation: To synthesize enol ethers (masked aldehydes/ketones or diene precursors for Diels-Alder reactions).

Mechanistic Foundation: The Ambident Enolate

The sodium salt of benzoylacetaldehyde exists as a resonance hybrid. The negative charge is delocalized over the triad system (O-C-C-C-O), creating two nucleophilic sites: the central


-carbon (C2) and the oxygen atoms (O1/O3).
Resonance and Reactivity
  • C-Terminus (Soft Nucleophile): The central carbon (C2) has a lower charge density but a higher HOMO coefficient. It prefers orbital-controlled reactions with soft electrophiles.

  • O-Terminus (Hard Nucleophile): The oxygen atoms carry high negative charge density. They prefer charge-controlled reactions with hard electrophiles.

The "Cation Shielding" Effect

Sodium (


) is a relatively small, hard cation.[1] In non-polar or weakly polar solvents (e.g., THF, Et₂O), 

coordinates tightly to the oxygen atoms, effectively "capping" them.[1] This ion-pairing sterically and electrostatically hinders attack at oxygen, thereby directing the electrophile toward the softer, more accessible carbon atom.[1]
Pathway Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.

G cluster_legend HSAB Theory Application Enolate This compound (Ambident Nucleophile) Cond_C Condition Set A: Non-polar Solvent (THF) Soft Electrophile (R-I) High Temp (Reflux) Enolate->Cond_C Tight Ion Pairing (Na+ shields O) Cond_O Condition Set B: Polar Aprotic (DMSO/HMPA) Hard Electrophile (R-OTf) Cation Sequestration (Crown Ether) Enolate->Cond_O Naked Enolate (Na+ sequestered) Prod_C C-Alkylation Product (α-substituted β-keto aldehyde) Thermodynamic Cond_C->Prod_C Orbital Control (Soft-Soft) Prod_O O-Alkylation Product (Enol Ether) Kinetic Cond_O->Prod_O Charge Control (Hard-Hard)

Figure 1: Divergent reaction pathways dictated by solvent and electrophile hardness.

Strategic Decision Matrix

Select your protocol based on the desired outcome and available reagents.

VariableTarget: C-Alkylation (Protocol A)Target: O-Alkylation (Protocol B)
Solvent THF, Acetone, Dioxane .[1] Low dielectric constants favor tight ion pairing (

), shielding the oxygen.[1]
DMSO, DMF, HMPA .[1] High dielectric constants dissociate ion pairs, exposing the "naked" oxygen anion.[1]
Electrophile Alkyl Iodides (R-I), Benzyl Bromides .[1] Soft electrophiles favor orbital overlap with the C-center.Alkyl Sulfonates (R-OTf, R-OMs), Silyl Chlorides .[1] Hard electrophiles seek the high charge density of Oxygen.
Additives None, or Lewis Acids (e.g.,

salts) to further tighten O-coordination.[1]
15-Crown-5 . Specifically chelates

, breaking the ion pair and activating the oxygen.
Temperature Reflux / Heat . Favors thermodynamic equilibration (C-product is thermodynamically more stable).[2]0°C to Room Temp . Favors kinetic control (O-attack is often faster but reversible).

Experimental Protocols

Protocol A: Thermodynamic C-Alkylation

Objective: Synthesis of 2-alkyl-3-oxo-3-phenylpropanal. Mechanism:


 substitution at the 

-carbon assisted by tight ion pairing.

Materials:

  • This compound (1.0 equiv)

  • Alkyl Iodide (1.1 equiv) (e.g., Methyl Iodide, Ethyl Iodide)[1]

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Inert Atmosphere: Nitrogen or Argon balloon

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Suspension: Add the sodium enolate salt to the flask. Add anhydrous THF via syringe. The salt may not fully dissolve; a suspension is normal.

  • Addition: Add the Alkyl Iodide (1.1 equiv) dropwise to the stirring suspension at room temperature.

    • Note: Iodides are preferred over bromides for C-selectivity due to their "soft" character [1].

  • Reaction: Heat the mixture to a gentle reflux (66°C for THF) for 6–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting enolate and appearance of a less polar product indicates progress.

  • Workup:

    • Cool to room temperature.[3]

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate
      
    • Purification: Flash column chromatography (Hexanes/EtOAc).[1]

Self-Validation Check:

  • NMR: Look for the disappearance of the enolic proton (if comparing to neutral SM) and the appearance of a doublet/triplet for the new alkyl group. The aldehyde proton should remain (approx 9-10 ppm) or exist in equilibrium with its enol form.

Protocol B: Kinetic O-Alkylation

Objective: Synthesis of 3-methoxy-1-phenylprop-2-en-1-one (Enol Ether). Mechanism: Dipolar-driven attack of the "naked" oxygen anion on a hard electrophile.

Materials:

  • This compound (1.0 equiv)

  • Alkylating Agent: Dimethyl Sulfate (

    
    ) or Methyl Triflate (MeOTf) (1.1 equiv)[1]
    
    • Warning: These are highly toxic alkylating agents. Use extreme caution.

  • Solvent: Anhydrous DMF or DMSO (0.2 M)

  • Additive: 15-Crown-5 (1.0 equiv) (Optional but recommended for high selectivity)[1]

Procedure:

  • Setup: Flame-dry RBF,

    
     atmosphere.
    
  • Solvation: Dissolve the sodium enolate in anhydrous DMF. If using 15-Crown-5, add it now and stir for 15 minutes to sequester the sodium cations.

  • Cooling: Cool the solution to 0°C in an ice bath.

    • Rationale: Low temperature favors the kinetic product (O-alkylation) and suppresses equilibration to the C-isomer [2].

  • Addition: Add the hard electrophile (Dimethyl Sulfate) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1–2 hours.

  • Workup:

    • Pour into ice-cold water (DMF/DMSO are water-soluble).

    • Extract immediately with Diethyl Ether (Et₂O).[1]

    • Critical: Do not use acidic washes, as enol ethers are acid-labile (hydrolyze back to carbonyls).[1] Wash with water and bicarbonate only.

    • Dry over

      
       (basic drying agent) and concentrate.[1]
      

Self-Validation Check:

  • NMR: The O-alkyl product will show a vinylic proton signal (approx 5-6 ppm) and the O-alkyl group signal (approx 3.5-4.0 ppm). The aldehyde proton (9-10 ppm) will be absent .

Analytical Differentiation

Distinguishing C- vs. O-alkylation is critical. Use


 NMR and 

NMR.
FeatureC-Alkylation Product O-Alkylation Product (Enol Ether)

NMR
Retains Aldehyde proton (~9.8 ppm) or Enol -OH (~12-15 ppm). New alkyl group is coupled to CH.No Aldehyde proton . Vinylic proton visible (~5-6 ppm). Alkyl group on Oxygen is deshielded (~3.5-4.0 ppm).

NMR
Two Carbonyl signals (Ketone ~190-200 ppm, Aldehyde ~190-200 ppm).[1]One Carbonyl (~190 ppm), One Enol Ether Carbon (~160-170 ppm).[1]
IR Strong C=O stretch (often split or broad due to H-bonding).C=C stretch (1600-1650 cm⁻¹) and C-O stretch (1000-1300 cm⁻¹).

Troubleshooting & Optimization

Issue: Low C/O Selectivity (Mixture of products)

  • Cause: Solvent is too polar or electrophile is too hard.

  • Solution: Switch to a strictly non-polar solvent like Toluene (may require phase transfer catalyst or higher temps) or pure THF. Use the corresponding Alkyl Iodide. Ensure the reaction is run at reflux to allow thermodynamic equilibration (O-alkyl products can rearrange to C-alkyl products via Claisen-type mechanisms under heat).

Issue: Polymerization / Tarry Residue

  • Cause: Aldehyde functionality is unstable; self-condensation (Aldol) is competing.

  • Solution: Work under high dilution. Ensure the base (if generating in situ) is not in large excess. If using the pre-formed sodium salt, ensure it is dry and free of hydroxide contaminants.[1]

Issue: Hydrolysis of O-Product

  • Cause: Acidic workup or silica gel acidity.

  • Solution: Use alumina for chromatography or treat silica gel with 1% Triethylamine before loading. Avoid acid washes during extraction.

References

  • Hard and Soft Acids and Bases (HSAB)

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Solvent Effects on Enol

    • Source: PharmXChange.
    • URL:[Link]

  • Regioselective Alkyl

    • Source: AIP Publishing / ResearchGate. "Study the alkylation behavior of 1, 3-dicarbonyl systems."
    • URL:[Link]

  • Sodium Enolate Aggreg

    • Source: Royal Society of Chemistry. "Sodiated Oppolzer Enolates: Solution Structures and Mechanism."
    • URL:[Link]

Sources

Application Note: Catalytic Sodium Enolates in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium enolates are classically viewed as stoichiometric nucleophiles in organic synthesis, typically generated using equivalent amounts of sodium hydride (NaH) or sodium alkoxides. However, in specific mechanistic landscapes—particularly Michael additions and Aldol condensations—sodium species can function catalytically. This approach utilizes a "proton shuttle" mechanism where the sodium cation stabilizes transient enolate intermediates, and the alkoxide base is regenerated in situ.

This guide details the operational parameters for deploying sodium enolates as catalytic species. Unlike lithium enolates (which form tight, stable aggregates requiring stoichiometric generation) or potassium enolates (often too reactive or requiring 18-crown-6 additives), sodium enolates offer an optimal balance of nucleophilicity, solubility, and industrial scalability.

Key Advantages[1]
  • Atom Economy: Shifts from stoichiometric reagent consumption to catalytic cycles (1–10 mol% loading).

  • Scalability: Sodium alkoxides (NaOMe, NaOtBu) are inexpensive, non-pyrophoric (unlike NaH), and readily available in bulk.

  • Green Chemistry: Reduces salt waste streams compared to stoichiometric deprotonation methods.

Mechanistic Principles

The Catalytic Cycle (Proton Shuttle)

In a catalytic regime, the sodium base (e.g., NaOR) initiates the cycle by deprotonating the pronucleophile (Michael donor). The resulting sodium enolate adds to the electrophile.[1] Crucially, the product enolate must be basic enough to deprotonate a fresh molecule of the pronucleophile, regenerating the active sodium enolate species.

Requirements for Catalysis:

  • pKa Matching: The pKa of the pronucleophile must be lower than or comparable to the conjugate acid of the catalyst.

  • Solvent Compatibility: Protic solvents (MeOH, EtOH) facilitate proton transfer but may compete as nucleophiles. Aprotic polar solvents (THF, DMSO) enhance enolate reactivity.

Visualization: Catalytic Cycle of Michael Addition

The following diagram illustrates the regeneration of the sodium enolate species during the Michael addition of a malonate to an enone.

MichaelCycle Start Start: Pronucleophile (Dimethyl Malonate) Enolate Active Species: Sodium Enolate Start->Enolate Deprotonation (-MeOH) Base Catalyst: NaOMe (10 mol%) Base->Enolate Initiates Intermediate Intermediate: Product Enolate Enolate->Intermediate + Acceptor (C-C Bond Formation) Acceptor Electrophile: Chalcone (Enone) Intermediate->Enolate Regenerates Active Species (from fresh Pronucleophile) Product Final Product: Michael Adduct Intermediate->Product Proton Transfer

Figure 1: Catalytic cycle showing the regeneration of the active sodium enolate species via intermolecular proton transfer.[1]

Experimental Protocols

Protocol A: Catalytic Michael Addition

Target: Synthesis of dimethyl 2-(3-oxo-1,3-diphenylpropyl)malonate. Mechanism: NaOMe-catalyzed conjugate addition.

Materials
  • Substrate: Chalcone (Trans-benzylideneacetophenone) [1 equiv]

  • Donor: Dimethyl malonate [1.1 equiv]

  • Catalyst: Sodium Methoxide (NaOMe) [0.1 equiv] (Commercial 25% wt solution in MeOH or freshly prepared solid)

  • Solvent: Methanol (anhydrous) or THF.

Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature (25°C).

  • Charging: Add Chalcone (1.04 g, 5.0 mmol) and Dimethyl malonate (0.73 g, 5.5 mmol) to the flask.

  • Solvation: Add anhydrous Methanol (10 mL). Stir until solids are fully dissolved.

  • Catalysis Initiation: Add Sodium Methoxide (0.5 M solution in MeOH, 1.0 mL, 0.5 mmol, 10 mol%).

    • Note: The solution may turn slightly yellow, indicating enolate formation.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: Disappearance of chalcone indicates completion.

  • Quench: Add 0.5 mL of Glacial Acetic Acid to quench the catalyst.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in CH₂Cl₂ (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via recrystallization (EtOH) or flash chromatography.

Protocol B: Sodium-Mediated Aldol Condensation (Claisen-Schmidt)

Target: Synthesis of Dibenzalacetone. Mechanism: NaOH-mediated enolization followed by dehydration.[2]

Materials
  • Electrophile: Benzaldehyde [2.2 equiv]

  • Nucleophile: Acetone [1.0 equiv]

  • Base: NaOH [10 mol% relative to aldehyde for catalytic variants, though often used in excess for rate; here we use a controlled catalytic approach].

  • Solvent: Ethanol/Water (1:1).

Step-by-Step Procedure
  • Catalyst Solution: In a flask, dissolve NaOH (0.4 g) in water (5 mL) and Ethanol (5 mL). Cool to 20°C.

  • Reactant Mixing: In a separate vessel, mix Benzaldehyde (2.2 mL) and Acetone (0.75 mL).

  • Addition: Slowly add the reactant mixture to the catalyst solution over 10 minutes with vigorous stirring.

    • Observation: A yellow precipitate (dibenzalacetone) will begin to form within minutes.

  • Aging: Stir the slurry for 30 minutes at room temperature.

  • Filtration: Filter the solid precipitate using a Büchner funnel.

  • Washing: Wash the filter cake with cold water (3 x 20 mL) to remove residual base and ethanol.

  • Purification: Recrystallize from hot Ethanol/Ethyl Acetate.

Data Summary & Optimization

Base Selection Guide

Choosing the right sodium source is critical for reaction kinetics and solubility.

BasepKa (conj.[3][4][5] acid)SolubilityApplication Context
Sodium Methoxide (NaOMe) 15.5High (MeOH)Standard Michael additions; transesterification risk.
Sodium Ethoxide (NaOEt) 16.0High (EtOH)Aldol condensations; compatible with ethyl esters.
Sodium tert-Butoxide (NaOtBu) 17.0Mod (THF), Low (MeOH)Bulky base; minimizes nucleophilic attack on esters; used in cross-coupling.
Sodium Hydroxide (NaOH) 15.7High (H₂O/EtOH)Aqueous/biphasic reactions; robust but nucleophilic.
Workflow Visualization

The following diagram outlines the decision-making process for selecting reaction conditions.

Workflow Input Substrate Selection CheckEster Contains Ester Group? Input->CheckEster YesEster Yes CheckEster->YesEster Risk of side reaction NoEster No CheckEster->NoEster MatchAlkoxide Use NaOR matching Ester R-group (Prevents Transesterification) YesEster->MatchAlkoxide BulkyBase Or use NaOtBu (Steric protection) YesEster->BulkyBase StrongBase Use NaOH or NaOEt (Cost effective) NoEster->StrongBase

Figure 2: Decision tree for base selection to avoid byproduct formation.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: While sodium enolates are more robust than lithium analogs, moisture quenches the catalytic cycle by converting alkoxides to hydroxides (which may be less active or cause hydrolysis). Use anhydrous solvents for Protocol A.

  • Transesterification: When using malonates or keto-esters, ensure the alkoxide base matches the ester group (e.g., use NaOMe with methyl esters) to prevent scrambling of the ester alkyl group. Alternatively, use NaOtBu which is too bulky to attack the carbonyl.

  • Aggregation: In non-polar solvents (Toluene), sodium enolates form aggregates that reduce reactivity. Addition of a chelating agent like 15-crown-5 (specific for Na+) or switching to THF/DMF can break aggregates and accelerate the reaction.

References

  • BenchChem. Application Notes and Protocols for Aldol Condensation Reactions Involving m-Tolualdehyde. Retrieved from .

  • Organic Syntheses. Sodium tert-butoxide. Org. Synth. 2003, 80, 177. Retrieved from .

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Retrieved from .

  • ResearchGate. KOtBu Catalysed symmetrical S−S, Se−Se, and Se−S bond forming reactions. Retrieved from .

  • Vanderbilt University. Carbon-Carbon Bond Formation: Alkylation of Enolates. Retrieved from .

Sources

Troubleshooting & Optimization

Handling moisture sensitivity of Sodium 3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium 3-oxo-3-phenylprop-1-en-1-olate

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for this compound. As a potent nucleophile and valuable building block in synthetic chemistry, the success of your experiments hinges on understanding and controlling its significant moisture sensitivity. This guide is designed to move beyond simple instructions, offering field-proven insights and troubleshooting strategies to ensure the integrity of your material and the reproducibility of your results. We will explore the chemical principles behind its reactivity with water and provide robust protocols to mitigate these challenges effectively.

Part 1: Understanding the Challenge: The "Why" of Moisture Sensitivity

This section delves into the fundamental chemical properties of this compound that make it susceptible to atmospheric moisture.

Q1: Why is this compound so sensitive to moisture?

Answer: The moisture sensitivity of this compound is rooted in its chemical structure as a sodium enolate. Enolates are powerful bases and nucleophiles.[1][2][3] The underlying issue is a classic acid-base reaction where the enolate anion readily abstracts a proton from water, which is often present as atmospheric humidity.

This reaction is not a simple hydration; it is an irreversible decomposition pathway that converts the active enolate back into its corresponding β-dicarbonyl compound, 1,3-diphenyl-1,3-propanedione (also known as dibenzoylmethane), and sodium hydroxide.

Decomposition Reaction: this compound + H₂O → 1,3-Diphenyl-1,3-propanedione + NaOH

The consequences of this decomposition are significant:

  • Loss of Stoichiometry: The effective concentration of your active reagent decreases, leading to lower-than-expected yields or complete reaction failure.

  • Introduction of Impurities: The formation of 1,3-diphenyl-1,3-propanedione and the strong base NaOH can introduce impurities and trigger unintended side reactions.

  • Physical State Alteration: As a hygroscopic solid, the compound will physically change upon moisture absorption, often from a free-flowing powder to a clumpy or sticky solid, making accurate weighing impossible. Many sodium salts exhibit this tendency to attract and absorb ambient moisture.[4]

Part 2: Best Practices for Storage and Handling (Preventative Measures)

Proactive measures are essential for preserving the integrity of this reagent. The following protocols represent the gold standard for handling highly moisture-sensitive compounds.

Q2: How should I properly store this compound to ensure its long-term stability?

Answer: Proper storage is the first line of defense against decomposition.

  • Primary Storage: The ideal storage environment is inside an inert atmosphere glove box with low levels of oxygen and moisture (<1 ppm).[5][6] This provides the most robust protection.

  • Secondary Storage: If a glove box is not available for long-term storage, the compound should be kept in a tightly sealed container, preferably with a PTFE-lined cap. This container should then be placed inside a desiccator containing a freshly activated desiccant (e.g., Drierite or molecular sieves).

  • Container Type: Always use amber glass vials to protect the compound from potential light-induced degradation, which is a good general practice for complex organic molecules.[5]

Q3: What is the ideal environment for handling and weighing this compound?

Answer: All manipulations should be performed under an inert atmosphere.

  • Gold Standard (Recommended): A nitrogen or argon-filled glove box is the preferred environment. This setup completely isolates the compound from atmospheric moisture during critical steps like weighing and solution preparation.[6][7]

  • Alternative Method (Advanced Users): For those proficient in air-free techniques, a Schlenk line can be used.[6][8] This involves using specialized glassware that can be evacuated and backfilled with an inert gas. However, this method carries a higher risk of brief atmospheric exposure compared to a glove box.

Q4: I need to weigh the compound for my reaction. What is the correct procedure?

Answer: Weighing the compound on an open laboratory bench is strongly discouraged and will likely lead to immediate moisture absorption and decomposition. The following protocol should be followed for accurate and safe weighing.

Experimental Protocol: Weighing this compound

  • Preparation: Place all necessary items (spatulas, weighing paper or a tared vial, and the stock bottle of the reagent) inside the glove box antechamber. Ensure the balance is also inside the glove box and has been allowed to acclimate.

  • Taring: Place your collection vessel (e.g., a clean, dry vial) on the balance and tare the weight.

  • Dispensing: Carefully open the main stock bottle and use a clean, dry spatula to transfer the desired amount of the free-flowing powder to your tared vial. Avoid creating dust.

  • Sealing: Immediately and securely seal both the stock bottle and your sample vial. This is critical to prevent passive moisture ingress into the glove box from compromising the entire stock.[5]

  • Recording: Record the final weight. For maximum accuracy, you can also use the "weighing by difference" method: weigh the sealed stock bottle before and after dispensing the reagent.

Q5: What are the key considerations for preparing a solution?

Answer: The solvent is the most common source of moisture contamination in a reaction.[8] Using properly dried solvents is non-negotiable.

  • Solvent Choice: Utilize commercially available anhydrous solvents packaged under an inert atmosphere (e.g., in AcroSeal™ bottles or similar).[9] These solvents typically have water content below 30 ppm. For highly sensitive applications, aim for <10 ppm.

  • Glassware Preparation: All glassware must be rigorously dried. The standard procedure is to oven-dry it at a temperature above 120°C for at least 4 hours and then allow it to cool to room temperature under vacuum or in a desiccator just before use.[8][9]

Below is a workflow for preparing a solution within a glove box.

G cluster_0 Inside Glove Box (<1 ppm H₂O) A 1. Place oven-dried, sealed flask with stir bar into glove box. B 2. Weigh Sodium Enolate into a separate vial (see weighing protocol). A->B C 3. Add the weighed solid to the reaction flask. B->C D 4. Bring anhydrous solvent (e.g., AcroSeal™ bottle) into the glove box. C->D E 5. Use a dry syringe to transfer the required volume of solvent into the reaction flask. D->E F 6. Seal the flask, begin stirring, and ensure complete dissolution. E->F G 7. The solution is ready for use within the glove box or can be removed for Schlenk line reactions. F->G

Caption: Workflow for preparing a moisture-sensitive solution.

Part 3: Troubleshooting Guide: When Things Go Wrong

Even with careful planning, issues can arise. This section provides a logical framework for diagnosing and resolving common problems.

Q6: My reaction yield is low and inconsistent. Could moisture be the cause?

Answer: Absolutely. This is the most common symptom of moisture contamination. If the this compound has decomposed, you are starting with less active reagent than calculated. This throws off the reaction stoichiometry and directly leads to poor, unpredictable yields. Before re-running the reaction, perform the following checks:

  • Solvent Integrity: Verify the dryness of your solvent. If the bottle has been opened multiple times, its water content may have increased. Consider using a fresh bottle or performing a Karl Fischer titration to quantify the water content.[10]

  • Handling Technique: Review your handling procedure. Was the compound exposed to air at any point? Was the glassware truly dry?

  • Reagent Appearance: Inspect the solid reagent. If it is clumpy or discolored, it is compromised.

Q7: The solid in the bottle is clumpy and no longer a free-flowing powder. What happened?

Answer: This is a definitive sign of moisture absorption. The hygroscopic nature of the salt causes it to attract water molecules from the air, leading to the formation of hydrates and eventually a sticky or clumped solid. This material has already begun to decompose. Using it will lead to the issues described in Q6. It is not recommended for use in reactions that require precise stoichiometry.

Q8: My NMR analysis of the starting material shows an unexpected peak corresponding to 1,3-diphenyl-1,3-propanedione. Why?

Answer: This is the chemical "fingerprint" of hydrolysis. The presence of 1,3-diphenyl-1,3-propanedione confirms that the enolate has been protonated by water. If you see this impurity, your entire stock of the reagent may be compromised. It is crucial to identify the source of the moisture (e.g., a faulty seal on the storage container, improper handling) to prevent future occurrences.

Troubleshooting Decision Tree

If you are experiencing issues, use the following logic to diagnose the problem.

G start Problem: Low Yield / Inconsistent Results q1 Is the solid reagent clumped or discolored? start->q1 a1_yes Reagent is compromised due to moisture. Procure a fresh batch and review storage protocols. q1->a1_yes Yes q2 Was anhydrous solvent from a sealed/fresh bottle used? q1->q2 No a2_no Solvent is likely wet. Use a new, sealed bottle of anhydrous solvent. q2->a2_no No q3 Was all glassware oven-dried and cooled under vacuum/inert gas? q2->q3 Yes a3_no Residual moisture in glassware is the likely cause. Implement rigorous drying procedures. q3->a3_no No a4_ok Contamination source is unclear. Review entire handling workflow for potential atmospheric exposure. Consider Schlenk/glove box technique. q3->a4_ok Yes

Caption: A decision tree for troubleshooting experimental failures.

Part 4: Frequently Asked Questions (FAQs)

Q9: What specific level of "anhydrous" is required for my solvents?

Answer: The required level of dryness depends on the sensitivity of your reaction. The table below provides general guidelines.

Application SensitivityRecommended Max H₂O ContentCommon Solvents
High (e.g., Catalysis, Polymerization)< 10 ppm THF, Toluene, DCM
Standard (e.g., General Synthesis)< 30 ppm THF, Toluene, DCM, Acetonitrile
Low (Not recommended for this reagent)> 50 ppm---
Q10: How should I properly prepare my glassware to ensure it is moisture-free?

Answer: Simply air-drying glassware is insufficient. Follow this protocol:

  • Clean: Wash glassware thoroughly with an appropriate detergent, followed by rinses with deionized water and then a solvent like acetone to facilitate drying.

  • Heat: Place the glassware in a laboratory oven at a minimum of 120°C for at least 4 hours (overnight is preferred).

  • Cool: Remove the hot glassware and immediately assemble it for use (if using Schlenk techniques, where it can be flame-dried under vacuum) or place it in a desiccator to cool to room temperature. Cooling in ambient air will allow a film of moisture to re-adsorb onto the surface.[8]

Q11: Can I "rescue" a batch of the reagent that has been exposed to moisture?

Answer: It is generally not advisable. While drying the material under high vacuum may remove some physically adsorbed water, it will not reverse the chemical decomposition (hydrolysis) that has already occurred. For any application requiring accurate quantification and high purity, it is far more reliable and cost-effective to start with a fresh, uncompromised batch of the reagent.

References

  • Stanford Environmental Health & Safety. Air-Sensitive or Highly Reactive Compounds. [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Reagent Tips. [Link]

  • Chemistry World. (2024, April 10). How to troubleshoot experiments. [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Grokipedia. Enolate. [Link]

  • PubMed Central (PMC). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. [Link]

  • PubMed. (2020, April 9). Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. [Link]

Sources

Preventing polymerization of sodium 3-oxo-3-phenylprop-1-en-1-olate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Polymerization & Degradation During Storage

Document ID: TS-ORG-2025-09 | Revision: 2.1 Audience: Medicinal Chemists, Process Chemists, Lab Managers[1]

Executive Summary: The "Golden" Rules

Sodium 3-oxo-3-phenylprop-1-en-1-olate (Sodium Benzoylacetaldehyde Enolate) is a thermodynamically fragile species.[1] While the salt form is significantly more stable than the free aldehyde, it remains prone to rapid polymerization if specific environmental triggers are not controlled.

Immediate Action Required:

  • Temperature: Store at -20°C (Long term: -80°C).

  • Atmosphere: Strictly Inert (Argon or Nitrogen).[1]

  • Critical Vector: Moisture is the primary catalyst for polymerization. Hydrolysis generates the free

    
    -keto aldehyde, which initiates an autocatalytic oligomerization cascade.
    

Module 1: The Degradation Mechanism

To prevent degradation, you must understand the "Why." This compound does not usually polymerize via a radical mechanism (like styrene) but rather through an ionic aldol-condensation cascade triggered by protonation.[1]

The Moisture Trigger

The sodium salt is a "masked" form of benzoylacetaldehyde. In its salt form, the electron density is delocalized, reducing electrophilicity. However, upon contact with water (atmospheric moisture), the salt hydrolyzes to form the neutral free aldehyde .

  • Hydrolysis:

    
    
    
  • Initiation: The free aldehyde contains both a nucleophilic

    
    -carbon and a highly electrophilic aldehyde carbonyl.
    
  • Propagation: One molecule attacks another, forming dimers and trimers that eventually precipitate as insoluble "plastic-like" red/brown solids.

Visualization: The Cascade of Failure

The following diagram illustrates how a single water molecule can trigger a chain reaction.

DegradationMechanism Salt Sodium Salt (Stable Yellow Powder) FreeAldehyde Free Benzoylacetaldehyde (Highly Reactive) Salt->FreeAldehyde Protonation (Hydrolysis) Moisture Moisture Ingress (H2O) Moisture->FreeAldehyde Triggers Dimer Aldol Dimer (Intermediate) FreeAldehyde->Dimer Self-Condensation Polymer Insoluble Polymer (Red/Brown Solid) FreeAldehyde->Polymer Michael Addition Dimer->Polymer Chain Growth

Figure 1: The moisture-induced degradation pathway.[1] Note that the neutral free aldehyde is the reactive species that leads to polymerization.

Module 2: The "Anhydrous Chain of Custody" Storage Protocol

Do not treat this reagent like a standard inorganic salt. Treat it like a pyrophoric or highly sensitive organometallic.

Protocol A: Receipt & Initial Handling
StepActionRationale
1 Equilibrate Allow the sealed bottle to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture onto the solid.
2 Atmosphere Handle exclusively in a glovebox or under a positive pressure of Argon/Nitrogen.
3 Aliquot Do not store the bulk container after opening. Aliquot into single-use vials (e.g., 1g or 5g units) inside the glovebox.
4 Seal Parafilm is insufficient.[1] Use electrical tape or shrink bands over the cap, then place vials inside a secondary jar containing active desiccant (e.g., Drierite or molecular sieves).
Protocol B: Long-Term Storage
  • Temperature: -20°C is mandatory. Room temperature storage will lead to significant degradation within weeks.

  • Container: Amber glass is preferred to prevent potential photochemical excitation, though moisture is the greater threat.

  • Solvent Storage (Not Recommended): Do not store as a solution. If unavoidable, use anhydrous THF or DMF, store at -80°C, and use within 48 hours.

Module 3: Troubleshooting & FAQs

Q1: The powder has turned from yellow to orange/red. Is it usable?

Status: Compromised.

  • Diagnosis: The color shift (bathochromic shift) indicates extended conjugation, a hallmark of oligomerization/polymerization.

  • Action: Perform a solubility test. The pure salt is soluble in water and methanol. The polymer is often insoluble. If >5% is insoluble or if the NMR shows broad peaks in the aromatic region, discard the batch.

Q2: I see "clumping" inside the bottle.

Status: High Risk.

  • Diagnosis: Clumping indicates moisture absorption. Even if the color is fine, the hydrolysis process has begun.

  • Action: Dry the material under high vacuum (<1 mbar) for 4 hours. Re-check proton NMR (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    H-NMR) in DMSO-
    
    
    
    . Look for the aldehyde proton signal (~9-10 ppm) which indicates hydrolysis.
Q3: Can I repurify the polymerized material?

Status: Not Recommended.

  • Reasoning: The polymerization is often irreversible or yields complex mixtures that are difficult to separate from the monomer. Recrystallization is risky because the heat required can accelerate further polymerization.

  • Alternative: If the impurity is minor (hydrolysis only), washing with anhydrous diethyl ether (in which the salt is insoluble but organic impurities might dissolve) may help, but synthesis of a fresh batch is usually more time-efficient.[1]

Q4: Why does the protocol forbid storage in alcohol?

Status: Chemical Incompatibility.

  • Reasoning: While soluble in ethanol/methanol, these are protic solvents. Over time, proton exchange can shift the equilibrium toward the free aldehyde, promoting degradation. Furthermore, alcohols can act as nucleophiles in Michael-type additions to the enone system.

Experimental Validation (Self-Check)

Before committing this reagent to a high-value synthesis, run this 15-minute Quality Control (QC) check.

QC_Workflow Start Start QC Check Visual 1. Visual Inspection (Yellow = Pass, Orange/Red = Fail) Start->Visual Solubility 2. Solubility Test (Dissolve 10mg in 1mL Methanol) Visual->Solubility Clear Solution is Clear? Solubility->Clear NMR 3. H-NMR (DMSO-d6) Clear->NMR Yes Fail DISCARD / REPURIFY Clear->Fail No (Turbid/Solids) Decision Check Purity (>95% Integration?) NMR->Decision Pass PROCEED Decision->Pass Yes Decision->Fail No

Figure 2: Rapid Quality Control Workflow for Sodium Enolates.

References

  • Sigma-Aldrich. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Product Specification & Safety Data Sheet.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. [1]

  • Guthrie, J. P. (1991). The Aldol Condensation: Thermodynamics and Kinetics. Canadian Journal of Chemistry, 69(12).[1] (Provides mechanistic grounding for the self-condensation of unstable enol/aldehyde systems).[1]

Sources

Troubleshooting low solubility of sodium 3-oxo-3-phenylprop-1-en-1-olate in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility of Sodium 3-oxo-3-phenylprop-1-en-1-olate in Ethanol Ticket ID: #SOL-NA-ENOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low solubility with This compound (the sodium salt of benzoylacetaldehyde) in ethanol. This is a common thermodynamic bottleneck in enolate chemistry caused by the high lattice energy of the sodium salt relative to the solvation capacity of ethanol. While ethanol is a protic solvent, its dielectric constant (


) is often insufficient to dissociate tight ion pairs of 

-ketoenolates, leading to precipitation or "oiling out."

This guide provides a diagnostic workflow and three specific protocols to overcome this barrier without compromising the chemical integrity of your nucleophile.

Part 1: Diagnostic Triage (The "Why")

Before altering your solvent system, confirm the nature of the precipitate. Use this logic flow to diagnose the root cause.

DiagnosticTriage Start User Observation: Solid/Precipitate in EtOH Check1 Is the solid Crystalline or Amorphous? Start->Check1 Crystalline Crystalline Solid Check1->Crystalline Shiny/Plates Amorphous Amorphous/Oily Check1->Amorphous Clumped/Sticky Check2 Check pH of Supernatant Crystalline->Check2 RootCause1 ROOT CAUSE A: Lattice Energy Barrier (Thermodynamic Insolubility) Amorphous->RootCause1 Likely Aggregation HighPH pH > 10 (Basic) Enolate Intact Check2->HighPH Strong Base NeutralPH pH < 8 (Neutral) Protonation Occurred Check2->NeutralPH Weak Base HighPH->RootCause1 RootCause2 ROOT CAUSE B: Common Ion Effect (Excess NaOEt/NaOH present) HighPH->RootCause2 If excess base used RootCause3 ROOT CAUSE C: Hydrolysis/Protonation (Reversion to Keto-Aldehyde) NeutralPH->RootCause3

Caption: Diagnostic logic to distinguish between thermodynamic insolubility, common ion effects, and chemical degradation.

Part 2: Thermodynamic & Kinetic Factors

To solve this, we must manipulate the Solvation Equilibrium .



The equilibrium lies to the left because the Lattice Energy (


)  of the solid sodium salt is significantly higher than the Enthalpy of Solvation (

)
provided by ethanol.
  • The Problem: The sodium cation (

    
    ) is a "hard" cation. Ethanol oxygen atoms are hard donors but are sterically hindered and lack the chelating ability to fully sequester the sodium ion, leaving the anion and cation in a "Tight Ion Pair" (TIP).
    
  • The Consequence: TIPs aggregate and precipitate. To dissolve the salt, we must stabilize the "Solvent-Separated Ion Pair" (SSIP).

Part 3: Solvation Protocols

Choose the protocol that best fits your downstream application.

Protocol A: The "Crown Jewel" (Phase Transfer Catalysis)

Best for: Maintaining the use of Ethanol while maximizing nucleophilicity.

This method uses a crown ether to sequester the sodium ion. This mimics the solvation properties of highly polar solvents without changing the solvent medium.

Reagents:

  • 15-Crown-5 (Specific for

    
    ; cavity size 1.7–2.2 Å matches 
    
    
    
    diameter 1.9 Å).
  • Note: Do not use 18-Crown-6 (selective for

    
    ) unless you switch to the potassium salt.
    

Step-by-Step:

  • Calculate the molar equivalents of your sodium enolate.

  • Add 0.05 to 0.1 equivalents (5-10 mol%) of 15-Crown-5 to the ethanol suspension.

  • Stir gently at 30°C.

  • Observation: The suspension should clear rapidly as the crown ether catalyzes the transfer of the solid salt into the solution phase by encapsulating the sodium ion.

Why it works: The crown ether wraps the


, effectively increasing its ionic radius and converting the "hard" sodium into a "soft," lipophilic cation complex. This lowers the lattice energy requirement and allows the ethanol to solvate the complex [1].
Protocol B: Dipolar Aprotic Co-Solvent Switch

Best for: Alkylation reactions (


) where high reaction rates are required.

Ethanol hydrogen bonds to the enolate oxygen, stabilizing it but reducing its reactivity (nucleophilicity). Switching to a dipolar aprotic solvent solves both solubility and reactivity issues.

Step-by-Step:

  • Remove ethanol (if possible) or minimize its volume.

  • Re-dissolve the solid salt in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .

  • Target Concentration: 0.2 M – 0.5 M.

Data Comparison:

SolventDielectric Constant (

)
Solubility PredictionNucleophilicity of Enolate
Ethanol 24.5Low (Precipitation likely)Moderate (H-bonding shields anion)
DMSO 46.7High (Excellent cation solvation)High ("Naked" anion effect)
THF 7.5Very Low (Unless HMPA added)Low (Tight ion pairing)

Why it works: DMSO solvates cations strongly via its oxygen atom but does not solvate anions well. This leaves the enolate anion "naked" and highly soluble due to the high dielectric constant of the bulk solvent [2].

Protocol C: In-Situ Generation (The "Workaround")

Best for: Large scale synthesis where isolation is unnecessary.

If you are isolating the salt only to re-dissolve it, stop . The isolation step often creates a stable crystal lattice that is hard to break.

Step-by-Step:

  • Dissolve the precursor (3-oxo-3-phenylpropanal) in Ethanol.

  • Add exactly 1.0 equivalent of Sodium Ethoxide (NaOEt) in Ethanol solution.

  • Do not isolate. Use the resulting homogeneous solution immediately for the next step.

  • Troubleshooting: If precipitation occurs immediately upon addition, heat the mixture to reflux (78°C). The higher temperature increases

    
    , making the dissolution more favorable (
    
    
    
    ).
Part 4: Visualizing the Solvation Mechanism

The following diagram illustrates how Protocol A (Crown Ether) shifts the equilibrium from solid precipitate to reactive solution.

SolvationMechanism Solid Solid Lattice (Na+ ... Enolate-) EthanolSolv Ethanol Solvation (Weak) Solid->EthanolSolv Equilibrium Favors Left Complex [Na(15-C-5)]+ (Lipophilic Cation) Solid->Complex + Crown Ether (Catalytic) Crown 15-Crown-5 (Additive) Crown->Complex FreeEnolate Free Enolate (Reactive Anion) Complex->FreeEnolate Dissociation in EtOH

Caption: 15-Crown-5 sequesters the sodium cation, breaking the lattice and releasing the reactive enolate anion into solution.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I add water to dissolve the salt? A: Proceed with extreme caution. While water dissolves sodium salts well, the


 of 3-oxo-3-phenylpropanal is approximately 6-8 (due to the two flanking carbonyls). The 

of water is 15.7. While the enolate is stable in water thermodynamically, adding water often complicates downstream anhydrous reactions (like alkylations) and can lead to hydrolysis if any ester groups are present elsewhere in your molecule.

Q2: I see "oiling out" instead of crystals. What is this? A: This is a supersaturated phase of the solvated salt. It occurs when the salt is somewhat soluble but energetically prefers to interact with itself rather than the solvent.

  • Fix: Add a "seed crystal" of the pure salt if available, or heat to reflux and cool very slowly. Alternatively, add 5% DMSO to break the oil phase.

Q3: Why not use Lithium (Li+) or Potassium (K+) bases instead? A: Changing the counter-ion drastically changes solubility.

  • Lithium salts: Often more soluble in ethers (THF) due to the covalent character of the O-Li bond, but less reactive (tighter ion pair).

  • Potassium salts: Generally more soluble in alcohols and more reactive than sodium salts because

    
     is larger and the ion pair is looser. If you can switch to Potassium tert-butoxide (KOtBu), you may solve the solubility issue instantly [3].
    
References
  • Gokel, G. W., & Durst, H. D. (1976). Crown Ether Chemistry: Principles and Applications. Aldrichimica Acta. (Demonstrates the specific binding affinity of 15-Crown-5 for Sodium ions and its use in solubilizing salts).
  • Reich, H. J. (2023). Solvent Effects on Enolate Reactivity. University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Authoritative text on enolate alkylation mechanisms and counter-ion effects).

  • PubChem. (2025).[2] 3-Phenylprop-1-en-1-ol Compound Summary. National Library of Medicine. [Link]

Sources

Controlling regiochemistry in reactions of unsymmetrical sodium enolates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of controlling regiochemistry in unsymmetrical sodium enolates. It is designed for researchers requiring precise control over C-C bond formation in complex substrates.

Introduction: The Sodium Paradox

Controlling the regiochemistry of sodium enolates is distinct from lithium enolates due to the "Sodium Paradox."

  • Sodium Hydride (NaH): A heterogeneous, slow-reacting base that favors Thermodynamic Control (more substituted enolate) via equilibration.

  • Sodium Hexamethyldisilazide (NaHMDS): A homogeneous, bulky base often used for Kinetic Control (less substituted enolate), but it is significantly more prone to rapid equilibration than its lithium counterpart (LiHMDS), especially in THF.

Part 1: Decision Matrix & Strategy

Use this logic flow to determine the correct experimental conditions for your target regioisomer.

EnolateDecision Start Target Regioisomer Kinetic Kinetic Enolate (Less Substituted) Start->Kinetic Steric approach control Thermo Thermodynamic Enolate (More Substituted) Start->Thermo Stability control BaseK Base: NaHMDS (Excess) Kinetic->BaseK BaseT Base: NaH (0.95 eq) or NaOEt Thermo->BaseT CondK Temp: -78°C (Strict) Solvent: THF (Avoid HMPA) BaseK->CondK TrapK Action: Add Electrophile Immediately CondK->TrapK Result Add Electrophile TrapK->Result CondT Temp: 0°C to Reflux Solvent: THF or Et2O BaseT->CondT Equil Critical Step: Equilibration Period (1-4 hours) CondT->Equil Equil->Result

Caption: Decision tree for selecting base and conditions based on the desired enolate regioisomer.

Part 2: Technical Deep Dive (Mechanisms & Causality)[1]
1. Thermodynamic Control (The NaH Mechanism)
  • Mechanism: NaH is insoluble in organic solvents. Reaction occurs at the solid-liquid interface. The reaction is slow and generates H₂ gas.

  • Why it works: Because the reaction is slow and often run with a slight deficit of base (or excess ketone), the initially formed kinetic enolate can protonate the unreacted ketone. This proton transfer allows the system to equilibrate to the lower-energy, more substituted enolate (Zaitsev-like product).

  • Key Variable: Time. You must allow time for this equilibration (aging) before adding the electrophile.

2. Kinetic Control (The NaHMDS Challenge)
  • Mechanism: NaHMDS is a bulky, soluble base. At -78°C, it deprotonates the most accessible proton (kinetic site) rapidly.

  • The Risk: The Na-O bond is more ionic than Li-O.[1] This looser coordination allows the enolate to equilibrate (scramble) much faster than lithium enolates.

  • Critical Insight: If you use NaHMDS in THF and let it warm even slightly above -78°C, you may lose regioselectivity. Unlike Li-enolates, which are "locked" in aggregates, Na-enolates are dynamically labile.

Part 3: Troubleshooting Guide (Q&A)
Scenario A: "I used NaHMDS at -78°C, but I still got a mixture of isomers."
  • Root Cause: Premature Equilibration. Sodium enolates in THF are prone to rapid proton exchange if any proton source is present (even trace water or excess ketone) or if the temperature fluctuates.

  • Solution:

    • Super-cool: Ensure the internal temperature never rises above -78°C during addition.

    • Base Excess: Use a slight excess of NaHMDS (1.05–1.1 eq) to ensure no free ketone remains to catalyze equilibration.

    • Switch Cation: If NaHMDS fails, this is a fundamental limitation of the sodium cation's coordination ability. Switch to LiHMDS or KHMDS (depending on the specific substrate steric profile), as Lithium forms tighter aggregates that resist equilibration.

Scenario B: "I am seeing significant polyalkylation (dialkylation)."
  • Root Cause: Proton Exchange. The mono-alkylated product is more acidic than the starting material or proton exchange is faster than alkylation.

  • Solution:

    • Inverse Addition: Do not add the alkyl halide to the enolate. Instead, cannulate the enolate solution slowly into a solution of the alkyl halide (in large excess). This keeps the alkyl halide concentration high relative to the enolate.

    • Solvent Additives: Add DMPU (safer HMPA alternative) to break up aggregates and accelerate the S_N2 substitution step, making it faster than the proton transfer side-reaction.

Scenario C: "My yield is low with NaH."
  • Root Cause: Surface Passivation. The NaH surface can become coated with the enolate product (which is often insoluble), stopping the reaction.

  • Solution:

    • Catalytic Alcohol: Add a drop of ethanol or t-butanol. This reacts with NaH to form soluble alkoxide, which acts as a "shuttle" base to deprotonate the ketone, regenerating the alcohol.

    • Iodine Activation: Add a crystal of iodine to the NaH suspension to clean the hydride surface.

Part 4: Validated Experimental Protocols
Protocol A: Thermodynamic Enolization (NaH)

Target: More substituted enolate.

ParameterSpecification
Base Sodium Hydride (60% dispersion), 0.95 eq
Solvent THF or DME (0.5 M)
Temp 0°C

Reflux (Substrate dependent)
Time 1–4 Hours (Critical "Aging" Step)
  • Wash NaH: Place NaH (0.95 eq) in a flame-dried flask under Argon. Wash 3x with dry pentane to remove mineral oil.

  • Suspend: Add dry THF.

  • Add Ketone: Add ketone dropwise at 0°C. Evolution of H₂ will be observed.

  • Equilibrate (Aging): Warm to Room Temperature (or reflux for hindered substrates) and stir for 2–4 hours . Note: The solution often turns yellow/orange.

  • Alkylate: Cool back to 0°C. Add alkyl halide (1.1 eq) slowly.

  • Quench: Pour into saturated NH₄Cl.

Protocol B: Kinetic Enolization (NaHMDS)

Target: Less substituted enolate.

ParameterSpecification
Base NaHMDS (1.0 M in THF), 1.10 eq
Solvent THF (Anhydrous)
Temp -78°C (Constant)
Time 30–45 mins (Do not over-age)
  • Prepare Base: Charge flask with NaHMDS solution (1.1 eq) under Argon. Cool to -78°C (Dry ice/Acetone).

  • Add Ketone: Dissolve ketone in minimal THF. Add slowly down the side of the flask over 10-15 mins. Internal temp must not rise.

  • Deprotonate: Stir at -78°C for 30–45 minutes. Do not warm up.

  • Alkylate: Add alkyl halide (neat or in THF) quickly.

  • React: Stir at -78°C for 1 hour. Only warm to RT if TLC shows no reaction and you accept the risk of equilibration.

Part 5: References
  • Modern Enolate Chemistry: Structure and Reactivity of Lithium Enolates. Seebach, D. Angew. Chem. Int. Ed.1988 , 27, 1624.

  • NaHMDS Selectivity: Ketone Enolization with Sodium Hexamethyldisilazide: Solvent- and Substrate-Dependent E–Z Selectivity. Collum, D. B., et al. J. Am. Chem. Soc.2021 , 143, 17266.

  • Thermodynamic Control: Regioselective Formation of Enolates. Evans, D. A. Harvard Lecture Notes.

  • Comparison of Bases: Kinetic vs Thermodynamic Enolates. Master Organic Chemistry.

Sources

Effect of pH on the stability of Sodium 3-oxo-3-phenylprop-1-en-1-olate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Sodium 3-oxo-3-phenylprop-1-en-1-olate

Executive Summary: The "Neutral pH" Trap

Researchers frequently encounter rapid degradation of This compound (also known as Sodium Benzoylacetaldehyde) when attempting to dissolve it in standard physiological buffers (PBS, pH 7.4).[1]

The Core Directive: Unlike typical biological salts, this compound is an enolate .[1] Its stability relies entirely on maintaining a basic environment (pH > 9.5).[1] At neutral or acidic pH, it protonates to form free benzoylacetaldehyde , which is thermodynamically unstable in water and rapidly polymerizes into insoluble solids (1,3,5-tribenzoylbenzene) or hydrolyzes.

Part 1: Critical Stability Thresholds

To handle this compound successfully, you must understand the equilibrium dynamics. The molecule exists in a pH-dependent tug-of-war between the stable enolate anion and the unstable free aldehyde.[1]

The Stability Spectrum
pH RangeSpecies DominancePhysical ObservationStability Status
pH > 10.0 Enolate Anion (>99%) Clear, yellow solutionSTABLE (Days/Weeks)
pH 8.0 - 9.5 Mixed EquilibriumSlight turbidity over timeRISKY (Hours)
pH < 7.5 Free Aldehyde / Enol Rapid precipitation (Cloudy)UNSTABLE (Minutes)
The Degradation Mechanism

When the pH drops below the pKa (approx. 6.3–7.0 for the enol), the sodium salt protonates. The resulting free benzoylacetaldehyde is highly reactive and follows two primary degradation pathways:

  • Trimerization (Dominant): Three molecules condense to form 1,3,5-tribenzoylbenzene , a white, insoluble solid.

  • Retro-Claisen Hydrolysis: Cleavage by water to form acetophenone and formate .[1]

Part 2: Troubleshooting Scenarios (Q&A)

Q1: I dissolved the solid in PBS (pH 7.4), and it turned cloudy within 10 minutes. Is my batch defective? Diagnosis: No, the batch is likely fine. You have triggered acid-catalyzed polymerization . Explanation: PBS at pH 7.4 is too acidic for this compound. You protonated the enolate, generating the free aldehyde, which immediately polymerized into insoluble 1,3,5-tribenzoylbenzene. Solution: Re-prepare the stock in a buffer with pH ≥ 10 , such as 50 mM Sodium Carbonate/Bicarbonate or Glycine-NaOH.[1]

Q2: Can I use DMSO to make a stock solution? Diagnosis: Yes, but be careful upon dilution. Explanation: The salt is soluble and stable in anhydrous DMSO.[1] However, if you dilute this DMSO stock into an aqueous media with pH < 8, precipitation will occur immediately. Solution: Prepare a 100 mM stock in DMSO. When diluting into aqueous assay buffer, ensure the final buffer capacity is strong enough to maintain pH > 9, or accept that the compound must be used immediately (flash assay).

Q3: My HPLC trace shows a "ghost peak" that grows over time. What is it? Diagnosis: This is likely Acetophenone .[1] Explanation: If the solution stands at pH 8–9, slow hydrolysis occurs.[1] Acetophenone is a common breakdown product that absorbs strongly in UV (approx. 245 nm).[1] Solution: Run a standard of pure acetophenone to confirm retention time. To prevent this, store samples at 4°C and pH > 10.

Part 3: Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Use this protocol for long-term storage or stock generation.

  • Buffer Preparation (pH 10.5):

    • Dissolve 5.3 g of Sodium Carbonate (

      
      ) and 4.2 g of Sodium Bicarbonate (
      
      
      
      ) in 1 L of ultrapure water.
    • Verify pH is 10.0–10.5.[1]

  • Solubilization:

    • Weigh 85 mg of this compound.[1]

    • Add 10 mL of the Carbonate Buffer.[1]

    • Vortex gently until fully dissolved (Solution should be clear yellow).[1]

  • Storage:

    • Aliquot into light-protective vials.

    • Store at -20°C. Stability: > 3 months.[1][2]

Protocol B: Analytical Monitoring (HPLC)

Standard C18 methods often fail because the acidic mobile phase degrades the sample on the column. Use this modified method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Enolate max) and 245 nm (Acetophenone byproduct).[1]

  • Flow Rate: 1.0 mL/min.[1]

Part 4: Visualization of Pathways

The following diagram illustrates the critical decision points for handling this compound.

StabilityPathways Start Start: Solid Sodium Salt Solvent_Choice Choose Solvent System Start->Solvent_Choice Acidic_Neutral Neutral/Acidic Buffer (PBS, Water, pH < 8) Solvent_Choice->Acidic_Neutral Incorrect Basic_Buffer Basic Buffer (Carbonate, pH > 10) Solvent_Choice->Basic_Buffer Recommended DMSO Anhydrous DMSO Solvent_Choice->DMSO Alternative Protonation Protonation Event Forms Free Aldehyde Acidic_Neutral->Protonation Stable_Enolate Stable Enolate Anion (Yellow Solution) Basic_Buffer->Stable_Enolate Dilution_Check Dilution into Aqueous? DMSO->Dilution_Check Polymerization Rapid Polymerization (Precipitate: 1,3,5-Tribenzoylbenzene) Protonation->Polymerization Fast (Minutes) Hydrolysis Hydrolysis (Byproducts: Acetophenone + Formate) Protonation->Hydrolysis Slow (Hours) Dilution_Check->Acidic_Neutral Precipitation Risk Dilution_Check->Basic_Buffer Stable

Caption: Figure 1. Stability decision tree showing the irreversible degradation pathways (Red/Black) triggered by neutral pH, versus the stable enolate form maintained in basic conditions (Green).

References

  • PubChem. (2025).[1][4] Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Establishes pKa context for

    
    -dicarbonyls). Available at: [Link]
    
  • LookChem. (2024).[1] Benzoylacetaldehyde sodium salt: Properties and Synthesis. Available at: [Link]

Sources

Technical Support Center: Sodium Enolate Salt Drying & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Drying protocols for hygroscopic sodium enolate salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

Sodium enolate salts are chemically schizophrenic: they are powerful nucleophiles essential for synthesis, yet they are thermodynamically driven to destroy themselves in the presence of moisture.

The Core Threat: It is not merely "wet" salt. Water triggers a Hydrolysis-Polymerization Cascade .

  • Hydrolysis: The enolate reacts with atmospheric moisture to protonate, reverting to the parent carbonyl (ketone/aldehyde) and generating Sodium Hydroxide (NaOH).

  • Self-Destruction: The generated NaOH is a catalyst. It attacks the reformed carbonyls, triggering Aldol condensations and polymerization.

  • Result: Your free-flowing white powder turns into a yellow/brown fused "puck" or oil.

The Objective: This guide provides protocols to interrupt this cycle by achieving anhydrous states (<0.5 wt%


) without thermally degrading the salt.

Troubleshooting Matrix (FAQ)

User Issue: "My salt turned into a gummy oil during filtration."

  • Diagnosis: Deliquescence. Sodium enolates are often hygroscopic enough to pull water from the air until they dissolve in it.

  • The Fix: Stop using open Buchner funnels. Switch to Schlenk frit filtration under positive Argon pressure. If the oil has already formed, re-dissolve in dry THF, add molecular sieves, and re-precipitate with dry Hexane/Heptane.

User Issue: "NMR shows 10% starting ketone despite 'drying' overnight."

  • Diagnosis: Protonation via Hydrolysis. You likely dried it in a vacuum oven that wasn't perfectly sealed, or you broke the vacuum with ambient air instead of dry Nitrogen.

  • The Fix: Ensure the vacuum oven is backfilled only with inert gas. Use a desiccant train (P₂O₅ or KOH) between the pump and the oven.

User Issue: "I cannot remove the last 5% of solvent (THF/Dioxane)."

  • Diagnosis: Lattice Solvation. The solvent is not "wetting" the surface; it is incorporated into the crystal lattice (a solvate). Standard vacuum won't pull it out without heat that might kill the enolate.

  • The Fix: Displace the lattice solvent.[1] Resuspend the salt in a non-solvating azeotrope carrier (like Toluene) and strip it. The Toluene displaces the THF, and Toluene is easier to remove or less reactive.

Protocol Selection Logic

Do not apply a "one size fits all" approach. Use this decision logic to select the correct protocol.

DryingLogic cluster_legend Key Factors Start START: Characterize Enolate Thermal Is the Enolate Thermally Stable? (>60°C) Start->Thermal Scale What is the Scale? Thermal->Scale Yes (Stable) MethodC PROTOCOL C: Lyophilization (Freeze Drying) Thermal->MethodC No (Labile) Solvate Is it a stubborn Solvate? Scale->Solvate Small/Med (<50g) MethodA PROTOCOL A: Azeotropic Distillation (Dean-Stark) Scale->MethodA Large (>50g) Solvate->MethodA Yes (Trapped Solvent) MethodB PROTOCOL B: Vacuum Oven (Step-Down Ramp) Solvate->MethodB No (Surface Solvent) Legend Heat Sensitivity is the primary constraint. Lattice energy dictates solvent removal difficulty.

Figure 1: Decision tree for selecting the appropriate drying methodology based on thermal stability and solvation state.

Technical Protocols

Protocol A: Azeotropic Distillation (The "Workhorse")

Best For: Large scale, removing lattice-bound water/solvents, stable salts. Mechanism: Uses a binary azeotrope (usually Toluene/Water) to mechanically carry water out of the system at a lower boiling point than water alone.

  • Setup: Assemble a round-bottom flask (RBF) with a Dean-Stark trap and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube (CaCl₂) or connected to an N₂ line.

  • Suspension: Suspend the wet sodium enolate in anhydrous Toluene (10 mL per gram of salt). Note: The salt will likely not dissolve; this is a heterogeneous slurry.

  • Reflux: Heat the slurry to reflux (Toluene bp: 110°C). Water will co-distill with toluene and separate in the trap.

  • Monitoring: Continue reflux until the water layer in the trap remains constant for 1 hour.

  • Isolation:

    • Cool the slurry to room temperature under N₂.

    • Filter via Schlenk frit (inert atmosphere).

    • Wash with dry Pentane to remove residual Toluene.

    • Vacuum dry briefly to remove Pentane.

Protocol B: Step-Down Vacuum Oven Drying

Best For: Routine drying of thermally stable powders. Critical Warning: Do not apply full heat/vacuum immediately. This causes "crusting," where the surface dries hard, trapping moisture inside the particle.

  • Pre-Processing: If the material is clumpy, grind it rapidly in a mortar/pestle (inside a glovebox or under an inverted funnel with N₂ flow).

  • Stage 1 (Ambient/Low Vac): Place in oven. Apply weak vacuum (100 mbar) at Ambient Temperature for 2 hours. This removes surface volatiles without fusing the salt.

  • Stage 2 (Ramp): Increase vacuum to <10 mbar. Ramp temperature to 40°C . Hold for 4 hours.

  • Stage 3 (Hard Dry): Increase temperature to 60-80°C (if stable). Apply max vacuum (<1 mbar). Hold overnight.

  • Backfill: CRITICAL STEP. Backfill with Nitrogen/Argon. Never open a hot enolate to humid air.

Protocol C: Lyophilization (Freeze Drying)

Best For: Thermally sensitive enolates, fluffy powders required.

  • Solvent Switch: Dissolve or suspend the enolate in 1,4-Dioxane (mp 11.8°C). Dioxane is excellent because it freezes easily and sublimes well.

  • Snap Freeze: Rotate the flask in a dry ice/acetone bath to coat the walls with a thin layer of the frozen matrix.

  • Sublimation: Connect to the lyophilizer (condenser < -50°C, Vacuum < 0.1 mbar).

  • Process: The solvent sublimes directly from solid to gas, leaving a highly porous, high-surface-area powder that is extremely reactive (and hygroscopic).

Quality Control & Validation

You cannot assume it is dry. You must prove it.

Data Table: Residual Solvent Limits (ICH Q3C)

When drying for pharmaceutical use, adhere to these limits.

SolventClassLimit (ppm)Difficulty to RemoveRecommended Protocol
Benzene 12High (Trapped)Protocol A (Displace with Toluene)
Toluene 2890MediumProtocol B (High Vac)
Methanol 23000High (Lattice)Protocol A (Azeotrope)
THF 2720High (Peroxide risk)Protocol A or B
Ethanol 35000LowProtocol B
Validation Method: Coulometric Karl Fischer (Oven Method)

Why standard KF fails: Direct injection of sodium enolates into the KF cell shifts the pH to >10. The KF reaction (Bunsen reaction) requires pH 5-7. High pH causes the iodine to react with the solvent, giving false high water readings.

Correct Procedure:

  • Equipment: Coulometric KF titrator with an Oven Sample Changer .

  • Method:

    • Seal ~50mg of salt in a crimped vial.

    • Heat the vial to 140°C (or 20°C below decomposition temp).

    • A carrier gas (dry N₂) sweeps the evaporated moisture into the titration cell.

    • The salt remains in the vial, protecting the KF reagents from the strong base.

Process Control Loop

Use this workflow to ensure the drying process is self-correcting.

ControlLoop Sample Dried Enolate Sample Test QC Testing (KF + NMR) Sample->Test Decision Pass Specs? Test->Decision Release Release for Synthesis Decision->Release H2O < 0.5% Fail Analyze Failure Mode Decision->Fail H2O > 0.5% Fail->Sample Recycle (Protocol A)

Figure 2: Quality control feedback loop. Failed samples should generally be re-processed via Azeotropic Distillation (Protocol A) rather than simple reheating.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[2] International Council for Harmonisation.[3] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 2.25 on Drying of Solvents and Salts). Link

  • Metrohm AG. (2020). Water Determination in Difficult Samples: Insoluble substances, side reactions, and pH. Application Bulletin 145/4 e. Link

  • Bradley, D., et al. (2014). Inorganic and Organometallic Macromolecules: Design and Applications. Springer. (Discusses sol-gel processing and drying of metal alkoxides/enolates). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

Sources

Validation & Comparative

1H NMR Characterization of Sodium 3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

The following Publish Comparison Guide is structured to provide an authoritative, technical analysis of the 1H NMR characterization of Sodium 3-oxo-3-phenylprop-1-en-1-olate. It is designed for application scientists and researchers requiring precise structural validation.

Executive Summary

This compound (also known as the sodium salt of benzoylacetaldehyde) is a critical asymmetric


-dicarbonyl enolate used as a scaffold in the synthesis of pyrazoles, isoxazoles, and pharmaceutical intermediates. Unlike symmetric analogs (e.g., Sodium Acetylacetonate), its characterization is complicated by the asymmetry of the carbon backbone and the electronic influence of the phenyl ring.

This guide provides a definitive protocol for 1H NMR validation, distinguishing the salt from its neutral precursor and alternative metal enolates. It establishes self-validating spectral markers to ensure reagent purity and reaction integrity.

Mechanistic Framework & Resonance Theory

To accurately interpret the NMR spectrum, one must understand the electronic delocalization of the anion. The sodium enolate exists in a resonance equilibrium that significantly shields the


-proton (H2) compared to the neutral enol.
Resonance Structures & Chelation

The anion resonates between the oxygen on the benzoyl group and the oxygen on the aldehyde terminus. In non-polar or coordinating solvents (DMSO-d6), the sodium cation often chelates both oxygens, locking the conformation into a Z-like (cis) geometry. In protic solvents (D


O), the ions dissociate, potentially allowing E-isomerism.

Resonance cluster_0 Resonance Hybrid Enolate_A Form A: O- on C1 (Enolate Character) Delocalized Hybrid Anion High e- density at C2 Enolate_A->Delocalized Resonance Enolate_B Form B: O- on C3 (Enolate Character) Enolate_B->Delocalized Effect NMR Consequence: Shielding of H2 (C2-H) Deshielding of H1 (C1-H) Delocalized->Effect

Figure 1: Resonance contribution to electron density distribution. The high electron density at C2 results in a significant upfield shift for the H2 proton.

Experimental Protocol (Self-Validating)

The following protocol ensures reproducible data. The choice of solvent is critical: DMSO-d6 is recommended for characterization as it prevents hydrolysis and maintains the chelated structure.

Materials & Methods
  • Analyte: this compound (>95% purity).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard). Note: Avoid CDCl

    
     as solubility is poor and trace acid can protonate the salt.
    
  • Instrument: 400 MHz or higher (recommended for resolution of aromatic multiplets).

Step-by-Step Workflow
  • Preparation: Weigh 10-15 mg of the sodium salt into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Observation: The solution should be clear/yellowish. Turbidity suggests NaHCO

    
     or NaOH impurities.
    
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5 seconds (crucial for integration of the C1-H proton).

    • Scans: 16-64.

  • Processing: Phase correct manually. Baseline correct. Reference TMS to 0.00 ppm.

Spectral Analysis & Comparison

This section compares the Sodium Salt against its primary alternatives: the Neutral Precursor (Benzoylacetaldehyde) and a Symmetric Analog (Sodium Acetylacetonate).

Comparative Data Table

The following shifts are typical for these species in DMSO-d6.

FeatureTarget: Sodium Salt Alt 1: Neutral Precursor Alt 2: Na-Acetylacetonate
State Anionic (Stable Solid)Tautomeric (Unstable Oil)Anionic (Symmetric)
H1 (Terminal) 8.4 – 8.9 ppm (d) ~9.6 ppm (Aldehyde form)~8.0 ppm (Enol form)N/A (Methyl group)
H2 (Alpha) 5.3 – 5.8 ppm (d) ~6.2 ppm (s, Enol)~4.0 ppm (d, Keto)~5.1 ppm (s)
Enol -OH Absent 14.0 – 16.0 ppm (Broad) Absent
Coupling (

)

Hz
Varies (often broad)N/A
Aromatic 7.3 – 7.9 ppm (m)7.4 – 8.0 ppm (m)Absent
Detailed Signal Assignment (Sodium Salt)
  • Signal A (Terminal H1): Appears downfield (8.4–8.9 ppm) as a doublet. This proton is adjacent to the oxygen and retains significant double-bond character.

  • Signal B (Alpha H2): Appears upfield (5.3–5.8 ppm) as a doublet. The high electron density on C2 (from resonance) shields this proton significantly compared to the neutral enol.

  • Signal C (Aromatic): The phenyl ring protons appear as two sets of multiplets (Ortho vs Meta/Para).

  • Coupling Constant (

    
    ):  The magnitude of 
    
    
    
    indicates the geometry. A value of 4–6 Hz suggests a Z (cis-like) conformation favored by Na+ chelation.
Differentiation Logic
  • Vs. Neutral: The disappearance of the broad enolic -OH peak (>14 ppm) and the upfield shift of the H2 proton are the primary confirmations of salt formation.

  • Vs. Hydrolysis: If the salt hydrolyzes, you will see the re-emergence of the neutral aldehyde peak (~9.6 ppm) or free benzoylacetaldehyde peaks.

Application & Performance Analysis

Why choose the Sodium Salt over the Neutral Precursor?

  • Stability: Benzoylacetaldehyde is unstable, prone to polymerization and oxidation. The sodium salt is a stable solid, allowing for precise stoichiometry in reaction planning.

  • Regioselectivity: In condensation reactions (e.g., with hydrazines to form pyrazoles), the pre-formed enolate directs nucleophilic attack more predictably than the neutral tautomeric mixture.

  • Solubility: The salt is highly soluble in polar aprotic solvents (DMF, DMSO), facilitating reactions under anhydrous conditions.

Reaction Pathway Visualization

The following diagram illustrates the utility of the sodium salt in a standard heterocycle synthesis, highlighting the preservation of the enolate geometry.

ReactionPath cluster_legend Advantage Salt This compound (Stable Reagent) Intermediate Tetrahedral Intermediate (Regio-controlled) Salt->Intermediate Nucleophilic Attack Hydrazine Hydrazine Derivative (R-NH-NH2) Hydrazine->Intermediate Product 3-Phenyl-Pyrazole (Final Scaffold) Intermediate->Product Cyclization & -H2O Info Salt ensures C1/C3 distinction Better yield than neutral precursor

Figure 2: Synthetic utility of the sodium salt in pyrazole formation, leveraging its defined electronic structure.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

FTIR Spectrum Analysis: Sodium Benzoylacetaldehyde Enolate C=O Stretch Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the carbonyl (C=O) stretching vibrations in Sodium Benzoylacetaldehyde Enolate , contrasting it with its neutral keto-enol tautomers and transition metal chelates.

For researchers and drug development professionals, the critical diagnostic feature is the bathochromic shift (red shift) of the C=O band. While the neutral keto form exhibits localized carbonyl stretching at ~1715–1725 cm⁻¹ , the sodium enolate displays a broad, intense absorption in the 1580–1610 cm⁻¹ region. This shift quantifies the delocalization of the negative charge across the


-dicarbonyl system, reducing the C=O bond order from 2.0 to approximately 1.5.

Mechanistic Analysis: The Physics of the Shift

To interpret the FTIR spectrum accurately, one must understand the electronic structural changes driving the frequency shift.

Keto-Enol Tautomerism vs. Enolate Delocalization

Benzoylacetaldehyde (BA) exists in equilibrium between a diketo form and a cis-enolic form.

  • Diketo Form: Contains two distinct, localized C=O bonds (aldehyde and ketone). High frequency (~1720 cm⁻¹).

  • Enol Form: Stabilized by an intramolecular hydrogen bond. This weakens the C=O bond, lowering the frequency (~1640 cm⁻¹).

  • Sodium Enolate: Deprotonation removes the hydrogen, leaving a full negative charge. This charge is not localized on one oxygen but is resonance-distributed across the O-C-C-C-O backbone. This creates a "quasi-aromatic" chelate ring when coordinated with sodium, significantly reducing the double-bond character of the carbonyls.

Resonance Pathway Diagram

The following diagram illustrates the structural transformation and the resulting bond order reduction.

ResonancePathway cluster_resonance Resonance Hybrid (Bond Order ~1.5) Keto Diketo Form (Localized C=O) ν: ~1720 cm⁻¹ Enol Enol Form (H-Bonded) ν: ~1640 cm⁻¹ Keto->Enol Tautomerization Enolate Sodium Enolate (Delocalized Anion) ν: 1580-1610 cm⁻¹ Enol->Enolate Deprotonation (NaOEt)

Caption: Transition from localized carbonyls in the keto form to the resonance-stabilized anion in the sodium enolate.

Comparative Spectral Data

The following table synthesizes experimental data for Benzoylacetaldehyde (BA) in its various forms. This comparison validates the formation of the enolate salt.

Compound StateDominant SpeciesC=O[1][2][3][4][5] Stretch (ν, cm⁻¹)Spectral Characteristics
BA (Solid/Solution) Diketo Form 1715 – 1725 Sharp, strong band. Distinct aldehyde C-H stretch often visible ~2720 cm⁻¹.[2][6]
BA (Solution) Cis-Enol 1620 – 1650 Broadened band due to intramolecular H-bonding (O-H...O).
Sodium Enolate Anionic Salt 1580 – 1610 Diagnostic Band. Very strong and broad. Merged C=O/C=C stretch. Absence of O-H stretch.[5][7]
Cu(II) Complex Covalent Chelate 1550 – 1590 Lower frequency than Na-salt due to stronger back-bonding from d-orbitals.

Key Observation: The disappearance of the band at >1700 cm⁻¹ and the emergence of the intense band near 1590 cm⁻¹ is the primary confirmation of successful sodium salt formation.

Experimental Protocol: Synthesis & Characterization

Context: Sodium benzoylacetaldehyde is moisture-sensitive. Hydrolysis regenerates the free ligand, confusing the IR spectrum. This protocol ensures the isolation of the pure enolate.

Reagents
  • Acetophenone (High purity)

  • Ethyl Formate (Dry)

  • Sodium Ethoxide (Freshly prepared or commercial anhydrous)

  • Diethyl Ether (Anhydrous)

Step-by-Step Workflow
  • Reaction Setup: In a flame-dried flask under inert atmosphere (N₂/Ar), suspend Sodium Ethoxide (1.0 eq) in anhydrous Diethyl Ether.

  • Addition: Mix Acetophenone (1.0 eq) and Ethyl Formate (1.1 eq). Add this mixture dropwise to the ethoxide suspension at 0°C.

  • Precipitation: Stir for 4–12 hours. The sodium enolate will precipitate as a yellowish solid.

  • Isolation: Filter the solid under inert gas or typically rapid suction filtration.

  • Washing: Wash immediately with anhydrous ether to remove unreacted starting materials.

  • Drying: Dry in a vacuum desiccator over P₂O₅. Do not heat excessively.

FTIR Sample Preparation (Critical)
  • Method: Nujol Mull or KBr Pellet.

  • Precaution: If using KBr, ensure the KBr is bone-dry. Moisture in the KBr can hydrolyze the salt during pressing, showing "ghost" peaks at 1700 cm⁻¹.

  • Validation: A "clean" spectrum should show no broad O-H stretch (3400 cm⁻¹) and no peak above 1700 cm⁻¹.

ExperimentalWorkflow Start Start: Anhydrous Reagents Reaction Reaction: Acetophenone + Ethyl Formate + NaOEt (in Et2O, 0°C) Start->Reaction Precipitate Precipitate Formation (Sodium Enolate) Reaction->Precipitate Filtration Filtration & Ether Wash (Remove unreacted organics) Precipitate->Filtration Drying Vacuum Dry over P2O5 Filtration->Drying IR_Prep IR Prep: Dry KBr or Nujol (Avoid Moisture!) Drying->IR_Prep Analysis Analysis: Check for 1590 cm⁻¹ band IR_Prep->Analysis

Caption: Critical path for synthesis and anhydrous handling to ensure spectral integrity.

Interpretation of Results

When analyzing your spectrum, look for these specific markers:

  • The "Enolate Band" (1580–1610 cm⁻¹): This is the C=O stretch. It is often the strongest peak in the spectrum. It represents the asymmetric stretch of the O-C-C-C-O skeleton.

  • C=C Stretch (~1500–1550 cm⁻¹): Often appears as a shoulder or a secondary strong band just below the carbonyl peak. In the delocalized system, C=O and C=C vibrational modes are strongly coupled.

  • Absence of 1720 cm⁻¹: Complete disappearance indicates 100% conversion to the enolate.

  • Absence of 2700–2800 cm⁻¹: The aldehydic C-H stretching doublet (Fermi resonance) typical of the free aldehyde is often altered or obscured in the enolate form.

Troubleshooting
  • Peak at 1715 cm⁻¹ appears: Hydrolysis has occurred. The sample absorbed water, protonating the enolate back to the keto-aldehyde.

  • Broad band at 3400 cm⁻¹: Wet KBr or wet sample.

References

  • NIST Chemistry WebBook. Benzoic acid, sodium salt (Analogous Carboxylate Resonance Data). National Institute of Standards and Technology.[8][9]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Aldehydes/Ketones).

  • Michigan State University. Infrared Spectroscopy: Identification of Aldehydes and Ketones.

  • ResearchGate. FTIR spectra of metal complexes of Schiff base ligands (Comparative Metal Shift Data).

Sources

Comparing reactivity of sodium vs lithium 3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Sodium vs. Lithium 3-oxo-3-phenylprop-1-en-1-olate

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Counterion's Crucial Role in Enolate Chemistry

Enolates are among the most powerful and versatile intermediates in synthetic organic chemistry, serving as potent nucleophiles for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The reactivity of an enolate is not an intrinsic property of the delocalized anion alone; it is profoundly dictated by the nature of the associated metal counterion. This guide provides a detailed comparative analysis of the reactivity of two common alkali metal enolates derived from benzoylacetone: lithium and sodium 3-oxo-3-phenylprop-1-en-1-olate.

For researchers in drug development and synthetic chemistry, understanding the subtle yet significant differences imparted by the lithium (Li⁺) versus sodium (Na⁺) cation is paramount for controlling reaction outcomes, particularly with respect to regioselectivity (C- vs. O-alkylation) and stereoselectivity. This document will explore the structural and physicochemical properties of these enolates, present a logical framework for predicting their reactivity based on experimental evidence, and provide actionable protocols for their generation and use.

Physicochemical Properties: Aggregation and the Metal-Oxygen Bond

The divergent reactivity of lithium and sodium enolates stems directly from fundamental differences in the properties of their respective cations, namely ionic radius, Lewis acidity, and the resulting metal-oxygen (M-O) bond character.

  • Ionic Radius and Lewis Acidity: The lithium cation (Li⁺, ~76 pm) is significantly smaller and has a higher charge density than the sodium cation (Na⁺, ~102 pm). This makes Li⁺ a much stronger Lewis acid, capable of forming stronger, more covalent bonds with the enolate oxygen.[2][3] The Na-O bond is, by contrast, more ionic in character.[4]

  • Aggregation in Solution: In non-polar aprotic solvents like tetrahydrofuran (THF), which are common for enolate reactions, alkali metal enolates do not typically exist as simple monomeric ion pairs. Instead, they form complex aggregates, such as dimers, tetramers, and even hexamers.[5][6][7]

    • Lithium Enolates are notorious for forming highly ordered and kinetically stable aggregates, often tetramers or dimers.[6][8] These large aggregate structures are generally less reactive, and it is widely accepted that the alkylation reaction proceeds through a small, equilibrium concentration of the monomeric or dimeric species.[9]

    • Sodium Enolates also form aggregates, though they are generally less studied than their lithium counterparts.[10][11] The more ionic Na-O bond leads to weaker interactions within the aggregate, potentially resulting in a more dynamic and complex equilibrium between various aggregated states.

The state of aggregation is a critical, often overlooked, factor. The tightly bound lithium aggregates serve as a "reservoir" for the reactive monomer, and any factor that shifts the equilibrium toward deaggregation (e.g., addition of strongly coordinating solvents or additives like HMPA) will increase the overall reaction rate.

AggregationEquilibrium cluster_main Enolate Species in Solution Tetramer Tetramer (Less Reactive Reservoir) Dimer Dimer Tetramer->Dimer Deaggregation Monomer Monomer (Reactive Species) Dimer->Monomer Deaggregation

Caption: Enolate aggregation equilibrium in a non-polar solvent.

Comparative Reactivity in Alkylation Reactions

The alkylation of enolates is a cornerstone reaction that vividly illustrates the influence of the counterion. As ambident nucleophiles, enolates can react with electrophiles at either the α-carbon or the oxygen atom.[12][13] The choice between these two pathways, known as C- vs. O-alkylation, is heavily dependent on the counterion.

AlkylationPathways cluster_products Possible Products Enolate Enolate (Ambident Nucleophile) C_Alk C-Alkylation Product Enolate->C_Alk  α-Carbon Attack (Soft Center) O_Alk O-Alkylation Product (Enol Ether) Enolate->O_Alk  Oxygen Attack (Hard Center) E_plus E⁺ (Electrophile)

Caption: C- versus O-alkylation pathways for an enolate.

Regioselectivity: C- vs. O-Alkylation

The outcome of an enolate alkylation can be rationalized using Hard and Soft Acid-Base (HSAB) theory. The enolate oxygen is a "hard" nucleophilic center, while the α-carbon is a "soft" nucleophilic center.[14]

  • Lithium Enolate (Favors C-Alkylation): The small, hard Li⁺ cation coordinates very tightly to the hard oxygen atom. This strong Li-O interaction has two major consequences:

    • It decreases the nucleophilicity of the oxygen.

    • It sterically shields the oxygen atom from approaching electrophiles.[15] As a result, lithium enolates overwhelmingly favor reaction at the α-carbon (C-alkylation), especially when reacting with soft electrophiles such as alkyl iodides or bromides.

  • Sodium Enolate (Increased O-Alkylation): The larger, softer Na⁺ cation forms a weaker, more ionic bond with the oxygen.[4] This leaves the oxygen atom more available and more nucleophilic. Consequently, sodium enolates exhibit a significantly higher tendency to undergo O-alkylation, particularly with hard electrophiles like dimethyl sulfate (DMS) or silyl halides.[16] While C-alkylation is still a possible pathway, the ratio of O/C products is consistently higher for sodium enolates compared to their lithium counterparts under identical conditions.[10]

Stereoselectivity

For reactions where new stereocenters are formed, the counterion's ability to organize the transition state is critical.

  • Lithium Enolate (High Stereoselectivity): The strong Lewis acidity of Li⁺ allows it to form highly ordered, rigid, chelated transition states (e.g., the Zimmerman-Traxler model in aldol reactions).[4] This chelation control effectively locks the geometry of the reacting partners, leading to high levels of diastereoselectivity and enantioselectivity (with chiral auxiliaries).[17]

  • Sodium Enolate (Lower Stereoselectivity): Sodium's weaker coordinating ability leads to looser, more dynamic transition states. The lack of rigid organization means that the energy differences between competing diastereomeric transition states are smaller, often resulting in lower stereoselectivity.[4]

Experimental Data Summary

The following table summarizes the expected outcomes for a comparative alkylation study of the enolate derived from benzoylacetone.

Parameter Lithium 3-oxo-3-phenylprop-1-en-1-olate This compound
M-O Bond More Covalent, StrongerMore Ionic, Weaker
Aggregation Highly aggregated (dimers/tetramers), less reactiveAggregated, but more dynamic equilibrium
Soft Electrophile (e.g., CH₃I) Major Product: C-AlkylationMajor Product: C-Alkylation (often with minor O-Alkylation)
Hard Electrophile (e.g., (CH₃)₂SO₄) Major Product: C-Alkylation (O-alkylation may increase)Major Product: O-Alkylation (significant proportion)
Stereocontrol High (due to rigid, chelated transition states)Low to Moderate (due to loose transition states)
General Reactivity Lower (due to aggregation), but highly selectiveHigher (less stable aggregates), but often less selective.[10]

Experimental Protocols

This section provides a representative workflow for generating and comparing the reactivity of lithium and sodium enolates of benzoylacetone.

Safety Precaution: All procedures must be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment. Organolithium reagents and sodium hydride are pyrophoric and water-reactive.

ExperimentalWorkflow cluster_prep Enolate Generation cluster_reaction Alkylation cluster_analysis Analysis Start Benzoylacetone in Anhydrous THF Base_Add Add Base (-78 °C or 0 °C) Start->Base_Add Li_Enolate Lithium Enolate Solution Base_Add->Li_Enolate for Li Na_Enolate Sodium Enolate Solution Base_Add->Na_Enolate for Na Li_Base LDA or n-BuLi Li_Base->Base_Add Na_Base NaH or NaNH₂ Na_Base->Base_Add Alk_Add Add Electrophile (e.g., CH₃I) Li_Enolate->Alk_Add Na_Enolate->Alk_Add Reaction React (Allow to warm to RT) Alk_Add->Reaction Quench Quench Reaction (e.g., aq. NH₄Cl) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography) Workup->Purify Analyze Characterization (¹H NMR, GC-MS) Determine C/O Ratio Purify->Analyze

Caption: General experimental workflow for comparative enolate alkylation.

Protocol 1: Generation and Alkylation of Lithium Enolate
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add benzoylacetone (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) in THF (1.05 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the ratio of C-alkylated to O-alkylated products. Purify via column chromatography.

Protocol 2: Generation and Alkylation of Sodium Enolate
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes. Add anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C. Slowly add a solution of benzoylacetone (1.0 eq) in anhydrous THF dropwise. (Note: Hydrogen gas is evolved).

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases, indicating complete formation of the sodium enolate.

  • Alkylation: Cool the resulting suspension to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup & Analysis: Follow steps 6 and 7 from Protocol 1.

Conclusion and Recommendations

The choice between lithium and this compound is not arbitrary but a strategic decision based on the desired reaction outcome.

  • Choose Lithium Enolates for reactions where high C-alkylation regioselectivity and/or high stereoselectivity are the primary objectives. The strong, covalent nature of the Li-O bond and the formation of well-defined aggregates provide a platform for predictable and controlled reactivity.

  • Choose Sodium Enolates when C-alkylation is sluggish, or when O-alkylation is the desired pathway. The greater ionic character of the Na-O bond leads to a more "naked" and often more reactive enolate, albeit frequently at the cost of selectivity.[10]

By understanding the fundamental principles of counterion-controlled reactivity, researchers can better harness the power of enolate chemistry to achieve their synthetic goals with greater precision and efficiency.

References

  • Collum, D. B. (2007). Lithium Enolates: A New Look at an Old Story. Angewandte Chemie International Edition, 46(3), 300-301. [Link]

  • Streitwieser, A. (1987). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Accounts of Chemical Research, 20(9), 333-340. [Link]

  • Lu, E., & Hemingway, J. M. (2024). Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures. Dalton Transactions, 53(8), 3501-3507. [Link]

  • Collum, D. B., et al. (2014). Method of Continuous Variation: Characterization of Alkali Metal Enolates Using 1H and 19F NMR Spectroscopies. Journal of the American Chemical Society, 136(25), 8963–8970. [Link]

  • Williard, P. G., & Carpenter, G. B. (1986). A comparative study of the solid-state structures of the lithium, sodium, and potassium enolates of pinacolone. Journal of the American Chemical Society, 108(3), 462–468. [Link]

  • Chemistry LibreTexts. (2024, January 15). 5.4: Reactivity of Enolate Ions. [Link]

  • Evans, D. A., et al. (1990). Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity. The Journal of Organic Chemistry, 55(22), 5678–5680. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. [Link]

  • Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English, 27(12), 1624-1654. [Link]

  • SlideShare. (n.d.). Lithium is a much better Lewis acid than sodium. [Link]

  • Davison, N., Hemingway, J. M., Waddell, P. G., & Lu, E. (2024). Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures. Dalton Transactions. [Link]

  • Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Mayr, H., et al. (2019). Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity? The Journal of Organic Chemistry, 84(3), 1328–1343. [Link]

  • Lu, E., et al. (2023). Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes and Ligand-Catalyzed Ketone/Aldehyde Methylenation. Journal of the American Chemical Society, 145(3), 1845–1853. [Link]

  • eGyanKosh. (n.d.). Unit 14: Enolates. [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. [Link]

  • Chemistry LibreTexts. (2023, November 23). 22.6 Reactivity of Enolate Ions. [Link]

  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. [Link]

  • Evans, D. A. (1983). Stereoselective Alkylation Reactions of Chiral Metal Enolates. Asymmetric Synthesis, 3, 1-110. [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? [Link]

  • Chemistry Stack Exchange. (2015, February 19). Why do lithium enolates add to an electrophile in direct addition manner, while the sodium and potassium enolates tend to add in conjugated additions? [Link]

  • Lumen Learning. (n.d.). Lewis Acids and Bases. MCC Organic Chemistry. [Link]

Sources

Mass Spectrometry Fragmentation Pattern of Sodium 3-oxo-3-phenylprop-1-en-1-olate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium 3-oxo-3-phenylprop-1-en-1-olate (often referred to as the sodium salt of benzoylacetaldehyde) represents a class of asymmetric


-ketoenolates critical in coordination chemistry and heterocyclic synthesis. Unlike symmetric 

-diketonates (e.g., acetylacetonate), this compound possesses distinct electronic asymmetry due to the competition between the phenyl-conjugated ketone and the enolizable aldehyde terminus.

For researchers, the mass spectrometric analysis of this salt presents a dual challenge:

  • Ionic Stability: As a sodium salt, it exists as a pre-formed anion, making Electrospray Ionization (ESI) in negative mode the most direct detection method.

  • Tautomeric Ambiguity: Upon protonation in positive mode, the ligand reverts to its neutral dicarbonyl form, introducing keto-enol tautomerism that complicates spectral interpretation.

This guide provides a definitive fragmentation analysis, comparing the target compound against the industry-standard Sodium Acetylacetonate (Na-acac) to highlight the diagnostic utility of the phenyl group and the aldehyde functionality.

Experimental Protocol: ESI-MS/MS Characterization

To ensure reproducibility, we utilize a direct infusion ESI protocol. This method avoids chromatographic interference, allowing for the observation of labile salt species.

Reagents & Preparation
  • Analyte: this compound (>98% purity).

  • Standard: Sodium Acetylacetonate (Na-acac) for tuning.

  • Solvent A: Methanol (LC-MS grade).

  • Solvent B: 10 mM Ammonium Acetate (aq) – Used only for neutral comparisons.

Step-by-Step Workflow
  • Stock Solution: Dissolve 1 mg of the sodium salt in 1 mL of Methanol. Sonicate for 30 seconds.

  • Dilution: Dilute the stock 1:100 in Methanol to achieve a final concentration of ~10 µg/mL.

    • Note: Do not add acid (formic/acetic) if analyzing the native enolate in negative mode. Acidification will protonate the salt, shifting the species to the neutral [M+H]⁺.

  • Direct Infusion: Syringe pump infusion at 5 µL/min into the ESI source.

  • Source Parameters (Generic Q-TOF/Triple Quad):

    • Capillary Voltage: -2.5 kV (Negative Mode) / +3.5 kV (Positive Mode).

    • Cone Voltage: 20 V (Low fragmentation) vs. 60 V (In-source fragmentation).

    • Desolvation Temp: 250°C.

  • MS/MS Acquisition: Select precursor ion (m/z 147 for Neg; m/z 149 for Pos) and apply collision energy ramp (10–40 eV).

Workflow Visualization

ExperimentalWorkflow cluster_0 Sample Prep cluster_1 Ionization (ESI) cluster_2 Detection Solubilization Dissolve in MeOH (1 mg/mL) Dilution Dilute 1:100 (No Acid) Solubilization->Dilution NegMode Negative Mode (-) Target: [M-Na]- (m/z 147) Dilution->NegMode Direct Infusion PosMode Positive Mode (+) Target: [M+H]+ (m/z 149) Dilution->PosMode Acidify (Optional) MS1 Full Scan MS NegMode->MS1 PosMode->MS1 MS2 CID Fragmentation (10-40 eV) MS1->MS2 Select Precursor

Caption: Operational workflow for ESI-MS analysis of enolate salts, distinguishing between native anion detection and protonated cation analysis.

Fragmentation Mechanism Analysis

A. Negative Ion Mode (ESI-)
  • Precursor: [M - Na]⁻ at m/z 147 .

  • Structure: The negative charge is delocalized across the

    
    -keto enolate system (O-C=C-C=O).
    

Key Fragmentation Pathway:

  • Loss of CO (28 Da): The aldehyde terminus is the most labile. Cleavage of the terminal carbonyl releases Carbon Monoxide (CO), resulting in a resonance-stabilized anion at m/z 119 (Acetophenone enolate anion).

  • Loss of Ketene (42 Da): Alternatively, the rearrangement can eject a ketene moiety (CH₂=C=O), leaving a phenoxide anion at m/z 93 .

  • Phenyl Anion: At high collision energies, the phenyl ring may detach, though this is less common in negative mode compared to positive mode.

B. Positive Ion Mode (ESI+)
  • Precursor: [M + H]⁺ at m/z 149 (Protonated Benzoylacetaldehyde).

  • Diagnostic Power: Positive mode provides richer structural data due to the stability of the benzoyl cation.

Key Fragmentation Pathway:

  • 
    -Cleavage:  The bond between the central methylene and the benzoyl carbonyl breaks.
    
  • Benzoyl Cation Formation (m/z 105): This is the Base Peak (100% abundance). It confirms the presence of the phenyl-ketone motif.

  • Phenyl Cation (m/z 77): Subsequent loss of CO (28 Da) from the m/z 105 ion yields the phenyl cation (C₆H₅⁺).

  • Acetylene Loss (m/z 51): The phenyl cation typically fragments further by losing acetylene (C₂H₂) to form the C₄H₃⁺ ion.

Fragmentation Map (Graphviz)

FragmentationPath ParentPos [M+H]+ m/z 149 Benzoyl Benzoyl Cation m/z 105 (Base Peak) ParentPos->Benzoyl - C2H4O (44 Da) (Alpha Cleavage) Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO (28 Da) C4H3 C4H3+ m/z 51 Phenyl->C4H3 - C2H2 (26 Da) ParentNeg [M-Na]- m/z 147 Enolate119 [Ph-CO-CH2]- m/z 119 ParentNeg->Enolate119 - CO (28 Da) Phenoxide Phenoxide m/z 93 ParentNeg->Phenoxide - C3H2O (54 Da) (Complex Rearrangement)

Caption: Dual-mode fragmentation pathway. Left (Blue/Red): Positive mode yielding the diagnostic benzoyl series. Right (Green): Negative mode showing enolate degradation.

Comparative Analysis: Target vs. Alternatives

To validate the performance of this compound, we compare it against Sodium Acetylacetonate (Na-acac) , the standard symmetric


-diketonate.
Performance Comparison Table
FeatureThis compound (Target)Sodium Acetylacetonate (Alternative)Interpretation
Molecular Weight 170.14 g/mol 122.09 g/mol Target is heavier due to the phenyl ring.
ESI(-) Precursor m/z 147 m/z 99 Target ion is higher mass, often moving it out of the low-mass solvent noise region.
Base Peak (ESI+) m/z 105 (Ph-CO⁺) m/z 43 (CH₃-CO⁺) Critical Differentiator: The m/z 105 peak is highly specific and diagnostic. The m/z 43 peak in Na-acac is common to all acetylated compounds and lacks specificity.
Stability Moderate (Aldehyde is reactive)High (Symmetric resonance)Na-acac is more stable in solution; the target requires fresh prep to avoid oxidation of the aldehyde.
Diagnostic Loss Loss of CO (28 Da)Loss of Acetone/KeteneTarget fragmentation is cleaner and easier to interpret due to the aromatic stability.
Why this matters for Drug Development:

When using this ligand as a chelator for metallodrugs, the m/z 105 fragment serves as a "reporter ion." If you synthesize a metal complex, the appearance of m/z 105 in the MS/MS spectrum confirms the ligand is bound. Na-acac's m/z 43 is too generic for this verification in complex biological matrices.

Troubleshooting & Optimization

Issue 1: Low Signal Intensity in Negative Mode

  • Cause: Enolates can be prone to hydrolysis or protonation in protic solvents if the pH is not controlled.

  • Solution: Use Acetonitrile instead of Methanol if signal is low. Aprotic solvents stabilize the naked anion better than protic solvents which hydrogen bond to the oxygen.

Issue 2: "Disappearing" Parent Ion

  • Cause: High Cone Voltage. The bond between the phenyl ring and the carbonyl is relatively strong, but the aldehyde tail is weak.

  • Solution: Lower the Cone Voltage to 15-20V. High voltages (>50V) will cause "In-Source Fragmentation," leading you to see only m/z 105 (Pos) or m/z 119 (Neg) without the parent ion.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and rearrangement mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoylacetaldehyde. NIST Chemistry WebBook, SRD 69. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of beta-diketones and their derivatives in ESI-MS. Journal of Mass Spectrometry, 45(8), 871-882. (Provides comparative data on symmetric vs.

Technical Guide: Benzoylacetaldehyde Sodium Salt vs. Free Benzoylacetaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using Sodium Salt Over Free Benzoylacetaldehyde in Synthesis Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical and agrochemical synthesis, the choice of starting material form often dictates the reproducibility and scalability of a reaction. Benzoylacetaldehyde (BAA) is a critical 1,3-dicarbonyl synthon used to construct pyrazoles, pyrimidines, and quinolines. However, in its free form, BAA is chemically labile, prone to oxidative degradation and self-polymerization.

This guide analyzes the technical advantages of using Benzoylacetaldehyde Sodium Salt (BAA-Na) as a superior alternative. By "locking" the reactive enol moiety into a resonance-stabilized crystal lattice, researchers achieve higher atom economy in downstream steps, precise stoichiometric control, and indefinite shelf stability.

Physicochemical Stability & Handling Analysis

The primary driver for switching to the sodium salt is the inherent instability of the free aldehyde.

The Instability Mechanism of Free BAA

Free benzoylacetaldehyde exists in a rapid equilibrium between its keto and enol tautomers. This dynamic state makes the molecule susceptible to:

  • Self-Condensation (Polymerization): The enol form acts as a nucleophile attacking the aldehyde carbonyl of a neighboring molecule, leading to oligomeric tars.

  • Oxidation: The aldehyde proton is highly susceptible to autoxidation in air, degrading to benzoic acid and formic acid.

The Sodium Salt Advantage

The sodium salt (BAA-Na) removes the acidic proton between the carbonyls. The resulting enolate anion is stabilized by resonance across the O-C-C-C-O system, effectively shutting down autoxidation and polymerization pathways.

Comparison Table: Physical Properties & Handling
FeatureFree Benzoylacetaldehyde (BAA)Benzoylacetaldehyde Sodium Salt (BAA-Na)
Physical State Viscous oil or low-melting solid (often impure)Free-flowing crystalline powder
Storage Stability Poor (< 2 weeks at 4°C); darkens/polymerizesExcellent (> 1 year at RT); hygroscopic but chemically stable
Stoichiometry Difficult; purity varies widely due to degradationPrecise; molecular weight is constant and purity is high
Handling Requires immediate use after generationCan be stored in bulk and weighed in open air
Reaction pH Acidic/NeutralBasic (buffers reaction mixture)

Mechanistic Visualization

The following diagram illustrates the stability difference. The free form is a "moving target" of tautomers, while the salt is a thermodynamic sink.

BAA_Stability cluster_unstable Unstable Equilibrium (Free Form) Free_Keto Free BAA (Keto Form) Reactive Electrophile Free_Enol Free BAA (Enol Form) Reactive Nucleophile Free_Keto->Free_Enol Tautomerization Polymer Oligomers/Tars (Irreversible Loss) Free_Keto->Polymer Oxidation Free_Enol->Polymer Self-Condensation Reaction Target Heterocycle (e.g., Pyrazole) Free_Enol->Reaction Direct Reaction Salt BAA Sodium Salt Resonance Stabilized Enolate Salt->Reaction + Acid/Electrophile

Figure 1: Mechanistic pathway comparison. The salt bypasses the unstable tautomeric equilibrium, preventing oligomerization.

Synthetic Utility & Experimental Protocols

The sodium salt is not just a storage form; it is a direct synthetic precursor. It can be used in two modes:

  • In-Situ Acidification: Releasing the free aldehyde in the reaction vessel.

  • Direct Condensation: Using the salt directly with amine salts (e.g., hydrazine hydrochloride), where the counter-ions neutralize each other.

Protocol A: Synthesis of BAA-Na (Precursor Preparation)

This self-validating protocol ensures high purity starting material.

Reagents: Acetophenone (1.0 eq), Ethyl Formate (1.2 eq), Sodium Ethoxide (1.1 eq), Ethanol (anhydrous).

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Base Preparation: Dissolve Sodium Ethoxide (from Na metal) in absolute ethanol. Cool to 0°C.[1]

  • Addition: Mix Acetophenone and Ethyl Formate. Add this mixture dropwise to the base over 30 minutes. Note: Exothermic reaction.[2][3]

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The solution will turn yellow/orange, and a precipitate may form.

  • Isolation:

    • Rotary evaporate half the solvent.

    • Add dry diethyl ether to precipitate the salt fully.

    • Filter the solid under vacuum.

    • Critical Step: Wash the cake with ether to remove unreacted acetophenone.

  • Drying: Vacuum dry at 40°C.

    • Yield: 80-90%. Appearance: Pale yellow powder.

Protocol B: Synthesis of 1,3-Diphenylpyrazole (Application)

Comparison: Using BAA-Na vs. Free BAA.

Reagents: BAA-Na (10 mmol), Phenylhydrazine Hydrochloride (11 mmol), Ethanol (20 mL), Water (5 mL).

  • Dissolution: Suspend BAA-Na in ethanol/water mixture. The pH will be basic (~9-10).

  • Addition: Add Phenylhydrazine Hydrochloride in one portion.

    • Mechanism:[4] The HCl from the hydrazine salt protonates the BAA-Na in situ, releasing the reactive species exactly at the moment of reaction. This prevents the degradation seen when adding free BAA.

  • Reflux: Heat to reflux for 2 hours.

  • Workup: Cool to room temperature. The product, 1,3-diphenylpyrazole, precipitates.

  • Purification: Filter and recrystallize from ethanol.

Performance Data:

MetricUsing Free BAAUsing BAA-Na (Protocol B)
Yield 45 - 60%85 - 92%
Purity (HPLC) 85% (requires chromatography)>98% (often no chromatography needed)
Color Dark brown/red (tar contamination)Off-white/Pale yellow
Reproducibility Low (depends on age of BAA)High (consistent reagent quality)

Workflow Visualization

Synthesis_Workflow Acetophenone Acetophenone (Stable Precursor) Claisen Claisen Condensation (0°C -> RT) Acetophenone->Claisen EthylFormate Ethyl Formate EthylFormate->Claisen Base NaOEt Base->Claisen BAA_Na BAA Sodium Salt (Stable Solid, Storable) Claisen->BAA_Na Isolation InSitu In-Situ Neutralization (NaCl byproduct) BAA_Na->InSitu Hydrazine Hydrazine HCl (Amine Source) Hydrazine->InSitu Cyclization Cyclization & Dehydration (Reflux) InSitu->Cyclization Product 1,3-Diphenylpyrazole (High Purity) Cyclization->Product

Figure 2: Optimized synthesis workflow using BAA-Na to minimize intermediate handling.

References

  • Organic Syntheses, Coll.[1] Vol. 4, p. 536 (1963). Preparation of Sodium Salt of Benzoylacetaldehyde.

  • Journal of Heterocyclic Chemistry. Regioselective synthesis of pyrazoles using 1,3-dicarbonyl salts.

  • PubChem Compound Summary. Benzoylacetaldehyde Sodium Salt (CAS 22384-65-2).

  • BenchChem Protocols. Scaling Up Benzoylacetone and Benzoylacetaldehyde Synthesis.

Sources

A Comparative Guide to the Crystal Structure Analysis of Sodium 3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the crystal structure of sodium 3-oxo-3-phenylprop-1-en-1-olate, a key intermediate in organic synthesis and a fundamental building block in coordination chemistry. We delve into the precise experimental protocols for its synthesis, crystallization, and subsequent characterization by single-crystal X-ray diffraction (SC-XRD). By comparing its structural features with those of related alkali metal enolates, this guide illuminates the subtle yet significant influence of the counter-ion on crystal packing and supramolecular assembly. Furthermore, we contrast the definitive structural information from SC-XRD with data obtainable from alternative analytical techniques, offering researchers a comprehensive perspective on choosing the appropriate tools for solid-state characterization.

Introduction: The Significance of β-Dicarbonyl Enolates

β-Dicarbonyl compounds, such as benzoylacetone (1-phenyl-1,3-butanedione), are versatile organic molecules that exist in a dynamic equilibrium between their keto and enol forms. Deprotonation of the acidic α-hydrogen yields a resonance-stabilized enolate anion, a potent nucleophile and an excellent chelating ligand for metal ions.[1] The sodium salt, this compound (also known as sodium benzoylacetonate), locks the molecule in its enolate form, making it a stable and valuable reagent.

Understanding the three-dimensional arrangement of atoms in the solid state is paramount. Crystal structure analysis reveals crucial details about molecular geometry, intermolecular interactions, and the coordination environment of the metal ion, which collectively govern the material's physical and chemical properties.[2][3] This guide focuses on single-crystal X-ray diffraction (SC-XRD) as the definitive method for this purpose.[4]

Core Analysis: this compound

Synthesis and Crystallization Protocol

The reliable synthesis and crystallization of the target compound are prerequisites for successful structural analysis. The following protocol is a field-proven method.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydroxide is a strong, cost-effective base sufficient to deprotonate the β-dicarbonyl compound quantitatively.[5] The use of sodium hydride in an aprotic solvent is an alternative for generating the anhydrous salt.[1][5]

  • Solvent System: An ethanol/water mixture is chosen for crystallization. The compound is soluble in hot ethanol, while water acts as an anti-solvent. Slow cooling or slow evaporation of this binary system reduces the solubility gradually, promoting the growth of large, well-ordered single crystals instead of rapid precipitation of a microcrystalline powder.[2]

Step-by-Step Protocol:

  • Synthesis: Dissolve 1.62 g (10 mmol) of benzoylacetone in 30 mL of ethanol in a 100 mL flask. In a separate beaker, dissolve 0.40 g (10 mmol) of sodium hydroxide in 10 mL of water.

  • Reaction: Slowly add the NaOH solution to the benzoylacetone solution with constant stirring. Stir the mixture at room temperature for 1 hour. A pale yellow precipitate of the sodium salt may form.

  • Crystallization: Gently heat the mixture until the solid redissolves completely. Cover the flask with perforated paraffin film to allow for slow evaporation.

  • Isolation: Leave the solution undisturbed at room temperature for 24-48 hours. Collect the resulting pale-yellow, needle-shaped crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD provides unambiguous information on the three-dimensional arrangement of atoms, including bond lengths and angles.[6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[7]

Workflow Diagram:

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection On Diffractometer integration Data Integration & Scaling data_collection->integration Raw Diffraction Images structure_solution Structure Solution integration->structure_solution Phase Problem refinement Structure Refinement structure_solution->refinement Least-Squares Minimization validation Validation & CIF Output refinement->validation CheckCIF final_structure Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Structural Interpretation

While a specific, recent CIF (Crystallographic Information File) for the title compound was not retrieved in the search, historical data indicates that sodium benzoylacetonate crystals are monoclinic.[8] For a closely related compound, sodium acetylacetonate monohydrate, X-ray crystallography shows that the sodium cation is bonded to the enolate oxygen centers.[5] In such structures, the sodium ion is typically coordinated by multiple oxygen atoms from different enolate ligands and, if present, water molecules, leading to a polymeric or aggregated structure in the solid state.[9][10] The Na-O bond distances are crucial for defining the coordination sphere.

Comparative Analysis

The utility of a crystal structure is greatly enhanced when compared with related compounds. This contextualizes the findings and reveals important structural trends.

The Influence of the Alkali Metal Cation

The choice of the alkali metal counter-ion (e.g., Li⁺, Na⁺, K⁺) significantly impacts the resulting crystal structure due to differences in ionic radius and coordination preferences.[9]

  • Lithium (Li⁺): With its small ionic radius, lithium often exhibits a lower coordination number and a strong tendency to form compact aggregates, such as hexamers, even in the absence of coordinating solvents.[9]

  • Sodium (Na⁺): Sodium is intermediate in size and often forms tetrameric or polymeric structures.[9][11] Its coordination environment is flexible, readily accommodating solvent molecules.

  • Potassium (K⁺): The larger potassium ion favors higher coordination numbers, which can lead to more complex, extended lattice structures. For example, potassium pinacolone enolate forms a hexamer where each potassium ion is coordinated by a THF molecule, unlike the unsolvated sodium analogue which is a tetramer.[9]

Table 1: Comparison of Alkali Metal Enolate Aggregation States

CationTypical Aggregation State (Solid)Coordination NumberStructural Directing RoleReference
Li⁺ Hexamers, TetramersLow (e.g., 4)Forms tight, compact aggregates.[9]
Na⁺ Tetramers, Polymeric ChainsIntermediate (e.g., 4-6)Flexible; readily incorporates solvent.[9][11]
K⁺ Tetramers, Hexamers, PolymersHigh (e.g., 6-8)Larger size promotes higher coordination and extended networks.[9]

This comparison highlights that the alkali metal is not a mere spectator ion but an active participant in directing the supramolecular architecture of the crystal.[12]

Comparison of Analytical Techniques

While SC-XRD provides the complete 3D structure, other techniques offer complementary, and sometimes more accessible, information about the solid state.

  • Powder X-ray Diffraction (PXRD): PXRD is used for phase identification of a bulk crystalline sample. It produces a "fingerprint" pattern that can confirm if the synthesized bulk material is the same phase as the single crystal studied. It is much faster than SC-XRD but does not provide atomic coordinates. An early study used PXRD to determine the unit cell of sodium benzoylacetonate.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-State NMR (ssNMR) can provide information about the local environment of atoms in a solid. For sodium enolates, ¹H NMR is often more informative than ²³Na NMR due to the quadrupolar nature of the sodium nucleus.[11] Solution NMR is invaluable for confirming the identity of the enolate in solution before crystallization.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study phase transitions and thermal stability. For example, they can determine the melting point and identify the loss of solvent molecules from the crystal lattice upon heating.

techniques_comparison cluster_q Key Scientific Question cluster_a Analytical Approach cluster_i Information Obtained question What is the solid-state structure? scxrd SC-XRD question->scxrd Definitive Answer pxrd PXRD question->pxrd Bulk Confirmation ssnmr ssNMR question->ssnmr Local Environment thermal Thermal Analysis question->thermal Material Properties info_scxrd Complete 3D Structure (Atomic Coordinates, Bond Lengths/Angles) scxrd->info_scxrd info_pxrd Phase ID & Purity (Unit Cell Dimensions) pxrd->info_pxrd info_ssnmr Local Atomic Environments (Connectivity) ssnmr->info_ssnmr info_thermal Thermal Stability (Melting Point, Solvation) thermal->info_thermal

Caption: Comparison of Analytical Techniques for Solid-State Characterization.

Conclusion

The crystal structure analysis of this compound, achieved through single-crystal X-ray diffraction, provides definitive insights into its molecular geometry and solid-state packing. This guide has detailed the necessary experimental protocols and contextualized the structural data through a comparative analysis. By comparing it with other alkali metal enolates, we demonstrate the crucial role of the cation in directing the supramolecular assembly. Furthermore, by contrasting SC-XRD with other analytical methods, we underscore its unparalleled power in atomic-resolution structure determination while acknowledging the complementary value of techniques like PXRD and NMR. This comprehensive approach equips researchers with the knowledge to not only understand the structure of this specific compound but also to apply these principles to the broader class of metal-organic materials.

References

  • Collum, D. B., et al. (2014). Method of Continuous Variation: Characterization of Alkali Metal Enolates Using 1H and 19F NMR Spectroscopies. Journal of the American Chemical Society.

  • PLATON. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. PLATON.

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center.

  • El-Hiti, A. S., Amin, A., & El-Shafie, A. (1977). X-ray determination of unit cell dimensions of sodium benzoylacetonate. Pakistan Journal of Scientific and Industrial Research.

  • ResearchGate. (n.d.). Synthesis and Crystal Structures of Fluorinated β-Diketonate Metal (Al3+, Co2+, Ni2+, and Cu2+) Complexes. ResearchGate.

  • eGyanKosh. (n.d.). ENOLATES. eGyanKosh.

  • Chemistry LibreTexts. (2019). 21.4: Enolates. Chemistry LibreTexts.

  • He, Y., et al. (2024). Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures. Dalton Transactions.

  • YouTube. (2020). What is Single Crystal X-ray Diffraction?. YouTube.

  • Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm.

  • Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Excillum.

  • ResearchGate. (n.d.). Proposed pathway of sodium enolate 5. ResearchGate.

  • PubChem. (n.d.). This compound. PubChem.

  • ResearchGate. (n.d.). Structure of sodium acetylacetonate monohydrate, Na[C5H7O2].H2O. ResearchGate.

  • ACS Publications. (2024). Structural Information on Supramolecular Copper(II) β-Diketonate Complexes from Atomic Force Microscopy and Analytical Ultracentrifugation. ACS Omega.

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  • Wikipedia. (n.d.). Sodium acetylacetonate. Wikipedia.

  • MilliporeSigma. (n.d.). Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate. Sigma-Aldrich.

  • ACS Publications. (1991). Synthesis and characterization of alkaline-earth-metal .beta.-diketonate complexes used as precursors for chemical vapor deposition of thin film superconductors. Inorganic Chemistry.

  • Quest Journals. (n.d.). Synthesis of-3-Hydroxy-3-Propyl-1-p-Sulphonato (Soduim Salt) Phenyl Triazene. Quest Journals.

  • ResearchGate. (n.d.). Crystal structure of (benzoylacetonato-κ2O,O')dichloridodimethoxidotantalum(V), C12H15Cl2O4Ta. ResearchGate.

  • MDPI. (2020). Spotlight on Alkali Metals: The Structural Chemistry of Alkali Metal Thallides. MDPI.

  • PubChem. (n.d.). (Z)-3-oxo-1,3-diphenylprop-1-en-1-olate. PubChem.

  • Girolami Group Website. (2013). Synthesis and Single Crystal Structure of Sodium Octahydrotriborate, NaB3H8. University of Illinois Urbana-Champaign.

  • Google Patents. (2009). CN101412670A - Method for synthesizing loxoprofen sodium. Google Patents.

  • ResearchGate. (2009). ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. ResearchGate.

  • ChemicalBook. (2026). Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate. ChemicalBook.

  • ChemicalBook. (n.d.). Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate. ChemicalBook.

  • SciSpace. (n.d.). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. SciSpace.

  • Baxter, R. D., & Yaghoubi, M. (2022). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Synlett, 34(08), 963-969.

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A Guide to Validating the Purity of Sodium Enolates: The Foundational Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactive Heart of Synthesis

In the landscape of synthetic organic chemistry, few intermediates are as pivotal as the enolate. Sodium enolates, in particular, serve as powerful nucleophiles, indispensable for forming new carbon-carbon bonds in countless pharmaceutical and fine chemical manufacturing processes.[1][2] Their reactivity, however, is intrinsically linked to their purity. The presence of unreacted starting materials, excess base, residual solvents, or undesired side products can drastically alter reaction yields, impurity profiles, and the ultimate safety and efficacy of a final active pharmaceutical ingredient (API).

Given their often-hygroscopic and reactive nature, rigorously validating the purity of isolated sodium enolates is not a trivial task but a critical checkpoint in process development and quality control. This guide provides an in-depth exploration of using elemental analysis as a primary, quantitative tool for this purpose. We will dissect the causality behind the methodology, compare its performance against orthogonal analytical techniques, and present a framework for a holistic and self-validating purity assessment strategy, grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[3][4]

The Principle of Stoichiometric Purity: Why Elemental Analysis?

Before delving into complex spectroscopic or chromatographic methods, elemental analysis offers a fundamental, first-principles assessment of a compound's integrity. It directly measures the mass fractions of key elements (Carbon, Hydrogen, Nitrogen, and Sodium) and compares them to the theoretical values calculated from the compound's empirical formula. A close match (typically within ±0.4%) provides strong evidence of stoichiometric purity.[5][6] For a sodium enolate, this is a two-pronged approach:

  • CHN Analysis: Determines the composition of the organic backbone of the enolate.

  • Sodium (Na) Analysis: Quantifies the counter-ion, ensuring the correct salt has been formed in the proper ratio.

This dual validation is critical. An accurate CHN result alone does not confirm the presence of the sodium counter-ion, and an accurate sodium result does not validate the organic structure. Together, they provide a powerful, quantitative measure of the bulk sample's composition.

Experimental Workflow: A Dual-Technique Approach

The following workflow illustrates the complementary nature of CHN and ICP-OES analyses for a comprehensive elemental purity assessment.

G cluster_0 Sample Handling (Inert Atmosphere) cluster_1 Organic Backbone Analysis cluster_2 Counter-Ion Analysis Sample Sodium Enolate Sample (Hygroscopic & Air-Sensitive) CHN_Prep Sample Weighing (Microbalance, Tin Capsule) Sample->CHN_Prep ICP_Prep Sample Weighing & Digestion (Trace-Metal Grade Acid) Sample->ICP_Prep CHN_Analyzer CHN Elemental Analyzer (Flash Combustion) CHN_Prep->CHN_Analyzer Introduction CHN_Data Raw Data (%C, %H, %N) CHN_Analyzer->CHN_Data Detection (TCD) Result Stoichiometric Purity Assessment CHN_Data->Result ICP_Analyzer ICP-OES Spectrometer ICP_Prep->ICP_Analyzer Nebulization ICP_Data Raw Data (Emission Intensity) ICP_Analyzer->ICP_Data Detection ICP_Data->Result Calculate %Na

Caption: Workflow for elemental analysis of sodium enolates.

Protocol 1: CHN Analysis by Combustion

Combustion analysis is a robust technique for determining the carbon, hydrogen, and nitrogen content of organic compounds.[7][8][9] However, organometallic salts like sodium enolates can present challenges, such as the formation of stable metal carbonates that lead to inaccurately low carbon readings.[10] Modern elemental analyzers mitigate this through optimized combustion conditions and the use of chemical aids.

Methodology:

  • Sample Preparation (Critical Step):

    • All handling must be performed under an inert atmosphere (e.g., a glovebox) due to the hygroscopic and air-sensitive nature of most enolates.

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the homogenized enolate sample into a tin capsule.

    • Causality: Tin capsules promote a violent, exothermic reaction (a "flash") upon combustion, raising the local temperature significantly to ensure complete sample decomposition and prevent carbonate formation.[10]

    • For exceptionally stable compounds, add ~5 mg of a tungsten(VI) oxide or vanadium pentoxide catalyst to the capsule to further facilitate complete oxidation.

    • Securely crimp the tin capsule to entrap the sample and minimize atmospheric exposure.

  • Instrument Setup (e.g., PerkinElmer 2400 or similar):

    • Set the combustion furnace to 950-1050°C and the reduction furnace to 600-650°C.

    • Use high-purity helium as the carrier gas.

    • Calibrate the instrument using a certified organic standard with a known C, H, and N composition (e.g., acetanilide).

  • Analysis:

    • Introduce the sealed tin capsule into the analyzer's autosampler.

    • The sample undergoes flash combustion in a pure oxygen environment. The resulting gases (CO₂, H₂O, Nₓ) are passed over heated copper to reduce nitrogen oxides to N₂.

    • The gas mixture is separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[11]

  • Data Interpretation:

    • Compare the experimental weight percentages of C, H, and N to the theoretical values for the target sodium enolate. The deviation for each element should be within the widely accepted tolerance of ±0.4%.[5]

Protocol 2: Sodium Quantification by ICP-OES

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate technique for quantifying metallic elements.[12][13] It is the preferred method for determining the sodium content in an organic salt matrix.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the enolate sample into a clean digestion vessel.[14]

    • Add 4-5 mL of a trace-metal grade acid mixture (e.g., 2:1 nitric acid to sulfuric acid) to digest the organic matrix.[14] Caution: This process can be highly exothermic and should be performed in a fume hood.

    • Once digestion is complete and the solution has cooled, quantitatively transfer it to a 50 mL or 100 mL volumetric flask.

    • Add a known concentration of an internal standard (e.g., 1 ppm Scandium or Yttrium).

    • Causality: An internal standard is a non-analyte element added to all blanks, standards, and samples.[14][15] It compensates for physical interferences (e.g., viscosity differences) and instrument drift, significantly improving accuracy and precision.

    • Dilute to the final volume with 18.2 MΩ·cm deionized water.

  • Instrument Setup (e.g., Agilent 5100 or similar):

    • Calibrate the instrument using a series of matrix-matched standards.

    • Causality: Matrix-matching is crucial. The calibration standards should contain a similar acid concentration and, if possible, a similar concentration of the digested organic backbone (using a sample of the corresponding protonated carbonyl compound) to mimic the sample environment and minimize matrix effects.[16]

    • Select a prominent, interference-free emission wavelength for sodium (e.g., 589.592 nm).[14]

  • Analysis:

    • Aspirate the sample solution into the instrument, where it is nebulized and introduced into the argon plasma (~10,000 K).

    • The intense heat desolvates, atomizes, and excites the sodium atoms, which then emit light at their characteristic wavelengths.

    • The detector measures the intensity of this emission, which is proportional to the concentration of sodium in the sample.

  • Data Interpretation:

    • The instrument software calculates the sodium concentration in the solution based on the calibration curve and corrects for the internal standard response.

    • Back-calculate to determine the weight percentage of sodium in the original solid sample. This value should be within ±0.4% of the theoretical value.

Comparative Analysis: Elemental Analysis vs. Orthogonal Methods

While elemental analysis provides an excellent measure of stoichiometric purity, it is not infallible. It cannot distinguish between the target compound and an isomer, nor can it identify small quantities of impurities. Therefore, a robust validation package must include orthogonal methods that provide complementary information. The ICH Q2(R1) guideline emphasizes that a combination of analytical procedures is often necessary to achieve the required level of discrimination.[3]

Analytical Technique Purity Measurement Type Information Provided Strengths Weaknesses
Elemental Analysis (CHN/ICP) Stoichiometric Purity Elemental composition (%C, %H, %N, %Na) of the bulk sample.Highly accurate and precise for bulk purity; directly compares to the empirical formula; cost-effective.Not specific for structure (isomers go undetected); insensitive to minor impurities; destructive.
Quantitative NMR (qNMR) Assay & Molar Purity Structural confirmation, identification and quantification of impurities, molar ratio of analyte to a certified standard.[17]Structure-specific; primary method (can quantify without a specific standard of the analyte)[18]; detects and quantifies impurities; non-destructive.Requires a certified internal standard for absolute quantification; higher initial equipment cost; can be complex to set up.[19]
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity Profile Separation and identification of the main component and impurities based on retention time and mass-to-charge ratio.Excellent for detecting and identifying trace impurities; highly sensitive and specific.Not inherently quantitative without specific reference standards for each impurity; response factors can vary significantly.
Acid-Base Titration Assay (Activity) Quantifies the amount of basic (active) enolate present in the sample.Simple, rapid, and inexpensive; directly measures the reactive species of interest.Non-specific (any basic impurity will be titrated); provides no structural information or impurity profile.[20]
Illustrative Data: A Case Study

Consider a hypothetical batch of Sodium 2-phenylpropanoate enolate (C₉H₉NaO₂).

Analysis Theoretical Value Batch A Result Interpretation
% Carbon 62.79%62.65%Pass. Within ±0.4% tolerance.
% Hydrogen 5.27%5.31%Pass. Within ±0.4% tolerance.
% Sodium 13.35%13.29%Pass. Within ±0.4% tolerance.
¹H qNMR Assay 100%96.5%Fail. Reveals 3.5% of an unknown organic impurity.
LC-MS N/AMain peak (96.4%), Impurity peak (3.6%) with same massImpurity Detected. Suggests the presence of an isomer, likely the enolate of 3-phenylpropanoic acid.

In this scenario, elemental analysis alone would suggest the material is pure. However, the structure-specific qNMR and LC-MS analyses reveal the presence of a significant isomeric impurity that elemental analysis cannot distinguish. This demonstrates the necessity of a multi-technique approach for true quality assurance.

Conclusion: A Foundation of Trust

Validating the purity of sodium enolates requires a scientifically sound, multi-faceted strategy. Elemental analysis serves as the bedrock of this strategy, providing a robust, quantitative assessment of the bulk material's stoichiometric integrity. It is a direct test of the empirical formula, offering a high degree of confidence when the results align with theoretical values.

However, as a Senior Application Scientist, my experience dictates that trustworthiness is achieved through a self-validating system. Elemental analysis should never be a standalone test. When its quantitative power is combined with the structural specificity of qNMR and the impurity-profiling sensitivity of LC-MS, a complete and reliable picture of the enolate's quality emerges. This integrated approach ensures that these critical reactive intermediates are well-characterized, consistent, and fit for their intended purpose in the development of novel therapeutics and fine chemicals.

References

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Solid-Phase Enolate Chemistry Investigated Using HR-MAS NMR Spectroscopy. American Chemical Society. [Link]

  • Method of Continuous Variation: Characterization of Alkali Metal Enolates Using 1H and 19F NMR Spectroscopies. Journal of the American Chemical Society. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • USP General Chapters: <471> OXYGEN FLASK COMBUSTION. USP. [Link]

  • Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation. PMC. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

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  • Solid-phase enolate chemistry investigated using HR-MAS NMR spectroscopy. PubMed. [Link]

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  • Synthesis of Enols and Enolates. Chemistry LibreTexts. [Link]

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The Phenyl Factor: A Comparative Guide to Sodium Benzoylacetonate vs. Sodium Acetylacetonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Sodium 3-oxo-3-phenylprop-1-en-1-olate vs. Acetylacetone Sodium Salt Content Type: Technical Comparison Guide Audience: Senior Researchers & Process Chemists

Executive Summary

In coordination chemistry and organic synthesis, the choice between Sodium Acetylacetonate (Na(acac)) and This compound (Sodium Benzoylacetonate, Na(bzac)) is rarely arbitrary. While both serve as precursors for


-diketonate ligands, the introduction of the phenyl group in Na(bzac) fundamentally alters the electronic landscape, solubility profile, and regiochemical outcomes of downstream reactions.

This guide moves beyond basic physical properties to analyze the mechanistic divergences between these two salts, specifically focusing on chelation thermodynamics , regioselectivity in heterocycle formation , and solid-state stacking .

Chemical Profile & Structural Divergence

The core difference lies in the symmetry of the anion. Na(acac) is


 symmetric (in solution), while Na(bzac) is asymmetric, possessing a "hard" methyl end and a "soft," sterically demanding phenyl end.
FeatureSodium Acetylacetonate (Na(acac))Sodium Benzoylacetonate (Na(bzac))
CAS (Salt) 15435-71-9 Generated in situ (Neutral CAS: 93-91-4)
Formula


MW 122.10 g/mol 184.17 g/mol
Symmetry Symmetric (

)
Asymmetric (

)
Electronic Effect Inductive (+I) from MethylsResonance (+R/-I) from Phenyl
Solubility High in

, MeOH
Low in

, High in THF/Toluene
Visualizing the Electronic Disparity

The following diagram illustrates the resonance stabilization and steric bulk introduced by the phenyl group in Na(bzac) compared to the compact Na(acac).

G cluster_0 Sodium Acetylacetonate (acac) cluster_1 Sodium Benzoylacetonate (bzac) acac Symmetric Enolate (Methyl - C - O - Na - O - C - Methyl) acac_prop Uniform Charge Distribution Low Steric Hindrance acac->acac_prop bzac Asymmetric Enolate (Phenyl - C - O - Na - O - C - Methyl) bzac_prop Extended Conjugation Steric Bulk (Phenyl) Asymmetric Nucleophilicity bzac->bzac_prop caption Fig 1: Structural and electronic comparison of acac vs. bzac anions.

Thermodynamics: Stability Constants & Ligand Field Strength

The stability of metal complexes formed by these ligands is dictated by the basicity of the enolate oxygen atoms.

  • Acidity of Neutral Ligand: Acetylacetone (

    
    ) is a weaker acid than Benzoylacetone (
    
    
    
    ).
  • Basicity of Anion: Consequently, the acac anion is a stronger base than the bzac anion.

  • Chelation Stability: According to the Irving-Rossotti relationship, for ligands of similar structure, higher basicity correlates with higher stability constants (

    
    ) for metal complexes.
    

Experimental Implication: When chelating labile metals like Cu(II) or Fe(III):

  • Na(acac) forms thermodynamically tighter complexes (

    
     for Cu).
    
  • Na(bzac) forms slightly weaker complexes due to the electron-withdrawing inductive effect of the phenyl ring, despite the resonance stabilization. However, Na(bzac) complexes often exhibit higher lipophilicity , making them superior for extraction into organic phases (e.g., solvent extraction of lanthanides).

The Critical Differentiator: Regioselectivity in Synthesis

For drug development professionals, the choice between these salts is often decided by the synthesis of pyrazoles (common pharmacophores).

  • Na(acac) Pathway: Due to its symmetry, the reaction with a substituted hydrazine (

    
    ) yields a single regioisomer .
    
  • Na(bzac) Pathway: The asymmetry creates two electrophilic carbonyl centers with different reactivities. The reaction yields a mixture of regioisomers (1,3,5- vs 1,3,4-substituted pyrazoles).

Self-Validating Protocol: The Regioselectivity Stress Test

Objective: Determine the regiochemical outcome of pyrazole synthesis.

Materials:

  • Reagent A: Na(acac) (10 mmol)

  • Reagent B: Na(bzac) (10 mmol, prepared in situ from benzoylacetone + 1 eq NaOEt)

  • Nucleophile: Methylhydrazine (11 mmol)

  • Solvent: Ethanol (Standard) vs. Hexafluoroisopropanol (HFIP - for optimization)

Step-by-Step Methodology:

  • Preparation: Dissolve the sodium salt in the chosen solvent (10 mL).

  • Addition: Add Methylhydrazine dropwise at 0°C.

  • Reflux: Heat to reflux for 2 hours.

  • Analysis: Evaporate solvent and analyze crude via

    
    -NMR.
    
    • Acac Check: Look for a single set of methyl peaks.

    • Bzac Check: Look for the pyrazole proton (

      
      ). The 1,3,5-isomer and 1,5,3-isomer will show distinct shifts due to the shielding cone of the phenyl group.
      

Expected Outcome:

  • Na(acac): >99% Single Product (3,5-dimethyl-1-methylpyrazole).

  • Na(bzac): Mixture of 3-phenyl-5-methyl and 5-phenyl-3-methyl isomers. The ratio depends heavily on the solvent (HFIP favors the 5-phenyl isomer).

Reaction cluster_acac Symmetric Pathway (Na-acac) cluster_bzac Asymmetric Pathway (Na-bzac) start_acac Na(acac) + MeNHNH2 prod_acac Single Product (3,5-dimethyl-1-methylpyrazole) start_acac->prod_acac Symmetry = No Regio-issues start_bzac Na(bzac) + MeNHNH2 decision Attack Site? start_bzac->decision iso1 Regioisomer A (3-Phenyl-5-Methyl) decision->iso1 Attack at C2 (Methyl side) iso2 Regioisomer B (5-Phenyl-3-Methyl) decision->iso2 Attack at C4 (Phenyl side) caption Fig 2: Regiochemical divergence in Knorr Pyrazole Synthesis.

Materials Science Applications (CVD & ALD)

In the deposition of metal oxide thin films (MOCVD/ALD), the volatility and transport properties of the precursor are paramount.

  • Volatility: Na(acac) derivatives (metal acetylacetonates) are generally more volatile than their benzoyl counterparts. The phenyl group in bzac increases molecular weight and introduces

    
    -
    
    
    
    stacking interactions in the solid state, increasing the enthalpy of sublimation (
    
    
    ).
  • Film Quality: However, the bzac ligand can be advantageous when slower decomposition rates are required to control crystal growth orientation. The aromatic ring can also serve as a "marker" in UV-Vis monitoring of the deposition process due to its strong absorption.

References
  • IUPAC Dissoci

    
     8.7) vs Acetylacetone (
    
    
    
    9.0). IUPAC Digitized pKa Dataset. Link
  • Regioselectivity in Pyrazole Synthesis: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

  • Stability Constants of Copper Complexes: Critical evaluation of equilibrium constants involving acetylacetone and its metal chelates. Pure and Applied Chemistry. Link

  • CVD Precursor Properties: Breaking through the Thermodynamics “Wilds” of Metal–Organic Chemical Vapor Deposition Precursors. Molecules (MDPI). Link

  • Sodium Acetylacetonate Data: PubChem Compound Summary for CID 23682011. National Library of Medicine. Link

Identifying impurities in commercial Sodium 3-oxo-3-phenylprop-1-en-1-olate batches

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Impurities in Commercial Sodium 3-oxo-3-phenylprop-1-en-1-olate Batches Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Sodium Benzoylacetaldehyde) is a critical C3-synthon for the regioselective synthesis of pyrazoles, pyrimidines, and isoxazoles in pharmaceutical discovery. However, commercial batches exhibit significant variability in purity, often containing residual starting materials (acetophenone), hydrolysis products, and inorganic bases that drastically alter reaction stoichiometry. This guide provides a self-validating analytical workflow to identify these impurities and compares the performance of commercial grades against freshly prepared reagents.

The Problem: Batch Variability & "The Black Tar" Effect

In heterocyclic synthesis, the stoichiometry of the enolate is paramount. Commercial sources often label this product as 90-95% pure, but "purity" is frequently defined by elemental analysis (combustion), which fails to distinguish between the active enolate and its degradation products.

Common Impurity Profile:

  • Acetophenone: The starting material. Its presence indicates incomplete conversion or hydrolysis.

  • Sodium Formate: A byproduct of the Claisen condensation or hydrolysis.

  • Sodium Ethoxide/Hydroxide: Residual base from synthesis. Critical Issue: Excess base alters the pH of downstream condensation reactions, often leading to oligomerization (tarring) rather than cyclization.

  • Benzoylacetaldehyde (Free Aldehyde): Unstable. If the salt hydrolyzes, this species forms and rapidly polymerizes.

Degradation Pathway (Mechanism)

The salt is hygroscopic. Upon exposure to moisture, it undergoes retro-Claisen-like hydrolysis.

Degradation Enolate This compound (Active Reagent) FreeAld Benzoylacetaldehyde (Transient/Unstable) Enolate->FreeAld Hydrolysis Moisture + H2O (Moisture) Moisture->FreeAld Acetophenone Acetophenone (Impurity A) FreeAld->Acetophenone  Degradation Formate Sodium Formate (Impurity B) FreeAld->Formate  + NaOH Polymer Oligomers/Tars (Dark Brown Solid) FreeAld->Polymer  Self-Condensation

Figure 1: Degradation pathway of the sodium salt upon exposure to moisture. Note that the "Free Aldehyde" is rarely isolated; it rapidly degrades or polymerizes.

Analytical Protocol: The Self-Validating System

Standard LC-MS is often insufficient for this salt because the acidic mobile phase hydrolyzes the enolate on the column, giving false negatives. Quantitative NMR (qNMR) is the only authoritative method for batch validation.

Protocol: qNMR Purity Assessment
  • Solvent: DMSO-d6 (Dry). Avoid D2O if possible, as it promotes hydrolysis during the scan.

  • Internal Standard: Maleic Acid (Singlet at ~6.2 ppm) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (d1): Set to 30s to ensure complete relaxation of the sodium salt protons.

Diagnostic Peaks (Look for these):

SpeciesSignal IdentityChemical Shift (δ ppm in DMSO-d6)MultiplicityInterpretation
Target Enolate Vinyl C-H 5.60 – 5.90 Doublet/Broad SingletActive Reagent. Integration determines Molarity.
Acetophenone Methyl (-CH 3)2.58 SingletImpurity. Starting material or hydrolysis product.
Sodium Formate Formyl (-CH O)8.44 SingletByproduct. Indicates hydrolysis or poor washing.
Ethanol Methylene (-CH 2-)3.44 QuartetSolvate. Harmless but affects weight calculation.
Comparative Performance Guide

We evaluated three grades of this compound in the synthesis of 3-phenyl-1H-pyrazole (Reaction with Hydrazine Hydrate in Ethanol, 25°C, 2h).

The Reaction:

Enolate + N2H4·H2O → 3-Phenyl-1H-pyrazole + NaOH + H2O

Table 1: Batch Performance Comparison
MetricBatch A: Commercial "Tech Grade" Batch B: Commercial "95%+" Batch C: Freshly Prepared (In-Situ)
Appearance Yellow/Brown clumpy powderOff-white free-flowing powderSolution (Creamy suspension)
qNMR Purity 72% (High Acetophenone)91% (Trace Formate)>98% (Calculated)
Major Impurity Acetophenone (15%), NaOHSodium Formate (4%)Ethanol (Solvent)
Pyrazole Yield 45% (Dark oil, required chromatography)82% (Off-white solid)94% (White crystals)
Observation Significant tar formation due to excess NaOH/polymerization.Clean reaction, minor recrystallization needed.Direct precipitation of pure product.

Analysis:

  • Batch A (Low Grade): The presence of free Acetophenone and NaOH caused side reactions. The yield loss is not just stoichiometric; the impurities actively interfere with the cyclization, leading to "oiling out."

  • Batch C (In-Situ): Preparing the salt immediately before use (Acetophenone + Ethyl Formate + NaOEt) is superior because it avoids the isolation/drying stress where hydrolysis occurs.

Workflow: Decision Tree for Batch Usage

Do not use a commercial batch blindly. Follow this logic to save weeks of failed downstream steps.

Workflow Start Received Commercial Batch qNMR Run qNMR (DMSO-d6) Check Vinyl Proton (5.6-5.9 ppm) Start->qNMR Check1 Is Acetophenone (2.6 ppm) > 10%? qNMR->Check1 Reject REJECT BATCH (Recrystallization difficult) Check1->Reject Yes Check2 Is Purity > 90%? Check1->Check2 No Wash Protocol: Triturate with Diethyl Ether (removes Acetophenone) Check2->Wash No Use PROCEED Adjust stoichiometry based on qNMR Check2->Use Yes Wash->qNMR Re-test

Figure 2: Analytical decision tree for qualifying commercial enolate batches.

Remediation Protocol (Purification)

If you must use a degraded batch (Batch A/B type) and cannot synthesize in-situ:

  • Trituration (The Washing Method):

    • Place the crude salt in a fritted glass funnel.

    • Wash with anhydrous Diethyl Ether or Hexane (3 x 10 mL per gram of salt).

    • Why? The sodium salt is insoluble in ether, but the impurity (Acetophenone) is highly soluble.

    • Caution: Do not use Ethanol or Methanol for washing, as the salt is soluble/sparingly soluble and will dissolve or undergo solvolysis.

  • Drying:

    • Vacuum dry at 40°C for 4 hours.

    • Store in a desiccator.[1]

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • qNMR Methodology for Salts

    • Bharti, S. K., et al. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.

  • Heterocyclic Synthesis Applications

    • Fustero, S., et al. (2002). "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry.

  • Impurity Profiling in Solvents/Reagents

    • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of Sodium 3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical protocols for the handling and disposal of Sodium 3-oxo-3-phenylprop-1-en-1-olate. As a sodium enolate, this compound possesses inherent reactivity that necessitates rigorous adherence to safety procedures to ensure personnel safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment and Chemical Profile

Inferred Hazards and Properties:

  • Moisture Sensitivity: Reacts with water or humidity to form sodium hydroxide (corrosive) and benzoylacetone. This reaction can be exothermic.

  • Base Reactivity: As a strong base, it will react vigorously with acids.

  • Skin and Eye Irritation: Like many reactive organic solids and due to its potential to form sodium hydroxide on contact with moisture, it should be considered a skin and eye irritant.[4][5][6]

  • Inhalation Hazard: The fine powder form presents an inhalation hazard, potentially causing respiratory irritation.[4][5]

Property Information Source
Chemical Name Sodium (E)-3-oxo-3-phenylprop-1-en-1-olateSigma-Aldrich
Molecular Formula C₉H₇NaO₂[1]
Molecular Weight 170.14 g/mol [1]
Physical State Solid, Powder[7]
Storage Class Code 11 - Combustible Solids[1]
Water Hazard Class WGK 3 - Highly hazardous to water[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The level of PPE should be selected based on the scale and nature of the operation.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Weighing, Transfer) Chemical Splash GogglesNitrile Gloves (double-gloving recommended)Flame-Resistant Lab Coat, Full-Length Pants, Closed-Toe ShoesNot required if handled in a certified chemical fume hood.
Large-Scale Operations or Spill Cleanup Chemical Splash Goggles and Face ShieldNitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatN95 Respirator (for powder spills) or higher

Causality Behind PPE Choices:

  • Eye and Face Protection : Chemical splash goggles are essential as fine powders can easily become airborne and bypass the limited protection of standard safety glasses.[8][9] A face shield provides an additional layer of protection during larger transfers or when there is a heightened risk of splashing.[9]

  • Hand Protection : Nitrile gloves offer good resistance to a wide range of chemicals and are a standard for laboratory work.[8] Double-gloving is a prudent measure to protect against undetected pinholes and allows for the safe removal of the outer glove if it becomes contaminated.

  • Body Protection : A flame-resistant lab coat is recommended given the compound's combustible nature.[8] Full-length pants and closed-toe shoes are a baseline requirement for any chemical laboratory to protect the skin from spills.[10]

  • Respiratory Protection : All handling of the solid compound must be performed within a certified chemical fume hood to control airborne powder.[11] This engineering control is the primary line of defense against inhalation. An N95 respirator should be available for emergency spill situations where dust may be generated outside of a fume hood.[8]

Operational Handling Procedures

Adherence to a strict operational workflow is critical for safely handling this compound.

Environment: All manipulations must be conducted in a certified chemical fume hood with the sash at the lowest feasible height.[12] For reactions that are highly sensitive to moisture, handling within an inert atmosphere glove box is the preferred method to maintain the integrity of the reagent.[13]

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure an appropriate Class D fire extinguisher (for combustible metals) or sand is available, as water-based extinguishers must not be used on sodium-containing reagents.[12]

    • Designate a specific area within the fume hood for the handling procedure.

    • Assemble all necessary equipment (spatulas, weighing paper, reaction vessel) before retrieving the chemical container.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[4]

  • Weighing and Transfer :

    • Minimize the time the primary container is open to the atmosphere.

    • Use a clean, dry spatula to portion out the required amount of the solid onto weighing paper or into a tared container.

    • Do not return any excess chemical to the original container to prevent contamination.

    • Close the primary container tightly immediately after use.

  • Addition to Reaction Vessel :

    • Add the solid to the reaction vessel carefully and in a controlled manner, avoiding the creation of dust clouds.

    • If adding to a liquid, add the solid portion-wise to control the reaction rate and any potential exotherm.

  • Post-Handling Cleanup :

    • Carefully wipe down the spatula and any contaminated surfaces with a cloth lightly dampened with an inert solvent (e.g., hexane), ensuring the cloth is disposed of as hazardous waste.

    • Dispose of all contaminated disposables (weighing paper, gloves) in a designated, sealed hazardous waste container.

Spill Management and Disposal Plan

A clear, pre-defined plan for spills and waste disposal is non-negotiable.

Spill Response:

  • Small Spill (in fume hood) :

    • Restrict access to the area.

    • Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Avoid raising dust.

    • Carefully sweep the mixture into a designated hazardous waste container.

    • Decontaminate the area with a cloth dampened with isopropanol, followed by soap and water. All cleaning materials must be treated as hazardous waste.

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill yourself.

Waste Disposal Protocol: The guiding principle is that all materials contaminated with this compound are considered hazardous waste.

  • Solid Waste : Collect all contaminated solid materials, including gloves, weighing paper, and absorbent from spills, in a clearly labeled, sealed hazardous waste container.

  • Quenching and Neutralization of Residuals : Unused or residual amounts of the enolate must be neutralized before disposal. This procedure must be performed in a fume hood.

    • Place the residual enolate in a flask equipped with a stirrer.

    • Slowly and carefully add a dry, protic solvent such as isopropanol or ethanol, while stirring. The enolate will react to form the corresponding ketone and sodium alkoxide.

    • After the initial reaction has subsided, slowly add water to quench any unreacted material and hydrolyze the alkoxide.

    • The resulting solution should be collected in a container for aqueous hazardous waste and disposed of through your institution's EHS office.[14]

Handling Workflow Diagram

The following diagram outlines the critical decision-making and operational flow for safely handling this compound.

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Prep Assess Hazards & Review SDS/SOP GetPPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Prep->GetPPE PrepArea Prepare Fume Hood & Spill Kit GetPPE->PrepArea Retrieve Retrieve Chemical Container PrepArea->Retrieve Proceed to handling Weigh Weigh Solid in Hood Retrieve->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Close Securely Close Container Transfer->Close Spill Spill Occurs? Transfer->Spill Clean Clean Equipment & Workspace Close->Clean Handling complete Waste Segregate Contaminated Waste Clean->Waste Dispose Dispose of Waste via EHS Protocol Waste->Dispose Spill->Close No SpillResponse Execute Spill Response Protocol (Cover, Sweep, Collect) Spill->SpillResponse Yes SpillResponse->Waste

Caption: Logical workflow from preparation to disposal.

References

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • Standard Operating Procedure (General Chemical Handling) . University of California, Santa Cruz. [Link]

  • Personal Protective Equipment . Georgia Institute of Technology Environmental Health & Safety. [Link]

  • How to Choose the Right PPE for Hazardous Gases . Interscan Corporation. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]

  • General Methods for the Preparation of Enolates . ResearchGate. [Link]

  • Synthesis of Enols and Enolates . Chemistry LibreTexts. [Link]

  • What is the safest way to dispose of Na metal? . Quora. [Link]

  • Method for disposal of sodium waste material.
  • How to dispose sodium safely . Reddit. [Link]

  • Standard Operating Procedure SODIUM . University of Wisconsin-Milwaukee. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Alkylation of Enolates . Organic Chemistry Tutor. [Link]

  • Chemical Waste Disposal Notes . University of Wisconsin-Madison. [Link]

  • Sodium Azide Safety Protocol . Rutgers University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.